molecular formula C10H12FNO4 B3027171 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene CAS No. 1233958-94-5

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Cat. No.: B3027171
CAS No.: 1233958-94-5
M. Wt: 229.20
InChI Key: IXSGKDOHZWMOTF-UHFFFAOYSA-N
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Description

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a useful research compound. Its molecular formula is C10H12FNO4 and its molecular weight is 229.20. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSGKDOHZWMOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256319
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233958-94-5
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233958-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
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URL https://comptox.epa.gov/dashboard/DTXSID801256319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profile

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitroaromatic compound featuring a strategically positioned fluorine atom, a nitro group, and an ether-linked side chain. While not a widely cataloged commercial chemical, its structure embodies a versatile scaffold for organic synthesis, particularly within the realm of drug discovery and development. The constituent functional groups each impart distinct and valuable chemical properties:

  • Activated Fluorine Atom: The fluorine at the C-4 position is rendered highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group located in the ortho position, which stabilizes the intermediate Meisenheimer complex.[1][2]

  • Versatile Nitro Group: The nitro group at C-2 is not only crucial for activating the C-F bond but also serves as a key synthetic handle. It can be readily reduced to a primary amine (aniline), a foundational moiety in a vast number of pharmaceuticals. This transformation opens avenues for amide bond formation, sulfonylation, diazotization, and other core reactions in medicinal chemistry.[3]

  • Physicochemical Modulating Side-Chain: The 1-(3-methoxypropoxy) group at C-1 is significant for its role in tuning the molecule's physicochemical properties. The flexible ether chain can enhance solubility in organic media and influence lipophilicity (LogP), which are critical parameters for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

This combination of an excellent leaving group for SNAr, a reducible functional handle, and a property-modulating side chain makes this molecule a valuable, albeit specialized, intermediate for constructing complex molecular architectures. An isomer, 2-Fluoro-1-(3-methoxypropoxy)-4-nitrobenzene, is cataloged under CAS Number 1233953-01-9, highlighting the relevance of this structural class.[4]

Compound Profile: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

PropertyValueSource/Method
IUPAC Name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzeneIUPAC Nomenclature
CAS Number Not Assigned-
Molecular Formula C₁₀H₁₂FNO₄Calculated
Molecular Weight 229.21 g/mol Calculated
Appearance Predicted: Pale yellow oil or low-melting solidAnalogy to similar compounds
Solubility Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF, DMF)Chemical Principles

Synthesis and Purification

Given its absence from major commercial catalogs, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene must be prepared via a targeted synthetic route. The most logical and efficient approach is the Williamson ether synthesis , a cornerstone reaction in organic chemistry for forming ether linkages.[5][6] This method involves the SN2 reaction between an alkoxide and a primary alkyl halide.[7][8] In this case, the synthesis proceeds by deprotonating the phenolic hydroxyl group of 4-fluoro-2-nitrophenol followed by alkylation with a suitable 3-methoxypropyl halide.

Rationale for Method Selection: The Williamson ether synthesis is chosen for its reliability, high yields, and compatibility with the electron-deficient aromatic ring. The phenolic proton of 4-fluoro-2-nitrophenol (CAS 394-33-2) is sufficiently acidic to be removed by a moderately strong base like potassium carbonate (K₂CO₃), avoiding harsher conditions that might promote unwanted side reactions.[9][10] The alkylating agent, 1-bromo-3-methoxypropane, is a primary halide, which is ideal for the SN2 mechanism and minimizes the risk of competing E2 elimination reactions.[10]

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene from 4-fluoro-2-nitrophenol.

Materials:

  • 4-Fluoro-2-nitrophenol (1.0 eq)[9]

  • 1-Bromo-3-methoxypropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask, sufficient to create a stirrable suspension (approx. 0.2-0.5 M concentration of the phenol).

  • Alkylation: Add 1-bromo-3-methoxypropane (1.2 eq) to the suspension via syringe.

  • Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process phenol 4-Fluoro-2-nitrophenol reaction Williamson Ether Synthesis (DMF, 80°C) phenol->reaction alkyl_halide 1-Bromo-3-methoxypropane alkyl_halide->reaction base K2CO3 base->reaction workup Aqueous Workup & Extraction (EtOAc) reaction->workup purification Silica Gel Chromatography workup->purification product 4-Fluoro-1-(3-methoxypropoxy)- 2-nitrobenzene purification->product

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity & Mechanistic Rationale

The synthetic utility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is dominated by two primary reaction pathways: nucleophilic aromatic substitution at the C4 position and reduction of the nitro group at the C2 position.

A. Nucleophilic Aromatic Substitution (SNAr)

The C-F bond is strongly activated towards nucleophilic attack. This is a classic SNAr mechanism, which proceeds via a two-step addition-elimination process.[1]

  • Mechanism Rationale:

    • Addition: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the fluorine (C4). This ipso-attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

    • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is the key reason for the high reactivity of the substrate.[1][11]

    • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is an excellent leaving group, to yield the substituted product.

This pathway is highly valuable for introducing a wide variety of functional groups, such as amines, thiols, and alkoxides, to build molecular complexity.

B. Reduction of the Nitro Group

The conversion of the nitro group to an aniline is a fundamental and high-yielding transformation in organic synthesis.[3]

  • Method Rationale:

    • Catalytic Hydrogenation: The most common and clean method is catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst.[12][13] This method is highly efficient but can sometimes lead to dehalogenation if other halogens are present.[14] Given that the C-F bond is strong, it is typically stable under these conditions.

    • Transfer Hydrogenation: An alternative involves using a hydrogen donor like hydrazine hydrate (NH₂NH₂·H₂O) in the presence of Pd/C. This avoids the need for handling pressurized hydrogen gas.[14]

    • Metal/Acid Reduction: Classic methods using metals like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can offer different chemoselectivity.[13]

The resulting aniline, 4-amino-2-(3-methoxypropoxy)fluorobenzene, is a versatile building block for further functionalization.

Reactivity Pathways Diagram

ReactivityPathways cluster_snar SNA_r Pathway cluster_reduction Reduction Pathway start 4-Fluoro-1-(3-methoxypropoxy)- 2-nitrobenzene snar_reagent + Nucleophile (Nu⁻) - F⁻ start->snar_reagent reduction_reagent H₂, Pd/C or Fe, HCl start->reduction_reagent snar_product 4-Nu-1-(3-methoxypropoxy)- 2-nitrobenzene snar_reagent->snar_product reduction_product 4-Fluoro-1-(3-methoxypropoxy)- 2-aminobenzene reduction_reagent->reduction_product

Caption: Key reaction pathways for the title compound.

Applications in Drug Discovery

Substituted fluoro-nitroaromatics are established building blocks in medicinal chemistry.[15][16] The title compound serves as a precursor for molecules where a substituted aniline or a diaryl ether/amine is a key pharmacophore.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline or heteroaromatic amine core. The reduction of the title compound provides a direct route to such intermediates. For example, related compounds are used to prepare imidazopyridines as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R).[15]

  • Synthesis of Complex Heterocycles: The SNAr reaction allows for the facile introduction of nucleophilic side chains, which can then participate in intramolecular cyclization reactions to form complex heterocyclic systems.

  • Modulation of Pharmacokinetics: The fluorine atom itself can be beneficial in a final drug candidate. It can block metabolic oxidation at that position and can form favorable interactions (e.g., hydrogen bonds) with protein targets, potentially increasing binding affinity and metabolic stability.

Safety and Handling

While no specific MSDS exists for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, safety protocols can be reliably extrapolated from analogous compounds like 4-fluoro-2-nitrophenol and other halogenated nitrobenzenes.[9][17][18][19] These compounds are generally considered hazardous.

General Precautions:

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][19]

  • Avoid Contact: Avoid contact with skin and eyes. Do not breathe dust, fumes, or vapors.[19]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

GHS Hazard Information (Predicted)

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[9][17]
Skin IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation.[17]
Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[9]
Specific Target Organ ToxicityGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.

References

  • eScholarship.org. (n.d.). Selective reduction of nitroarenes via non-contact hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2022, April 7). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236. Retrieved from [Link]

  • Chemsrc. (2025, August 30). 4-Fluoro-2-nitrophenol | CAS#:394-33-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-1-nitrobenzene, a key building block for professionals in pharmaceutical research and organic synthesis. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles.

Introduction: Strategic Importance in Synthesis

4-Fluoro-2-methoxy-1-nitrobenzene (CAS No. 448-19-1) is a substituted nitroaromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility stems from the specific arrangement of its functional groups: a nitro group, a fluorine atom, and a methoxy group on a benzene ring. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This predictable reactivity allows for the strategic introduction of a wide array of nucleophiles, forming the basis for constructing more complex molecular architectures.

The presence of the fluorine and methoxy groups can also impart desirable physicochemical properties to downstream compounds, such as altered lipophilicity, metabolic stability, and target-binding interactions. A notable application of this reagent is in the synthetic preparation of imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), a key target in oncology research.[3]

Physicochemical and Spectroscopic Data

A clear understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The key data for 4-Fluoro-2-methoxy-1-nitrobenzene are summarized below.

PropertyValueReference(s)
CAS Number 448-19-1[1][3][4]
Molecular Formula C₇H₆FNO₃[1][3]
Molecular Weight 171.13 g/mol [1][3]
Appearance Light yellow solid[2]
Purity ≥98%[3]
Synonyms 5-Fluoro-2-nitroanisole, 2-Methoxy-4-fluoro-1-nitrobenzene[1][3]

While detailed, specific spectra are often proprietary, the expected spectroscopic characteristics can be inferred from the structure:

  • ¹H NMR: The spectrum would exhibit distinct signals for the three aromatic protons, with coupling patterns influenced by the fluorine and other substituents. The methoxy group would appear as a singlet.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon atom bonded to the fluorine would display a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

  • FTIR: The infrared spectrum would feature strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching, typically around 1520 cm⁻¹ and 1350 cm⁻¹), the C-F bond, and the C-O ether linkage.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 171.13, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

The synthesis of 4-fluoro-2-methoxy-1-nitrobenzene can be achieved through nucleophilic aromatic substitution on a more readily available starting material. A common and logical pathway involves the methoxylation of 2,4-difluoro-1-nitrobenzene.

Generalized Experimental Protocol: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene

This protocol is based on a similar transformation described in the patent literature for the synthesis of related compounds.[5]

Objective: To synthesize 4-fluoro-2-methoxy-1-nitrobenzene via nucleophilic aromatic substitution.

Materials:

  • 2,4-difluoro-1-nitrobenzene

  • Methanol

  • Potassium tert-butoxide (or another suitable base like sodium methoxide)

  • Toluene (or another suitable aprotic solvent)

  • Deionized water

  • Petroleum ether (or other non-polar solvent for washing)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-difluoro-1-nitrobenzene (1.0 eq) in toluene.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add methanol (a slight excess) to the cooled solution.

  • Portion-wise, add potassium tert-butoxide (1.0-1.1 eq) to the reaction mixture, ensuring the temperature remains at or near 0 °C. The selective substitution at the 2-position is favored due to the electronic activation by the ortho-nitro group.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20 °C) for several hours.

  • Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully adding it to ice-cold water.

  • The product may precipitate out of the aqueous mixture. If so, collect the solid by filtration.

  • Wash the collected solid with water and then with a non-polar solvent like petroleum ether to remove non-polar impurities.

  • Dry the solid product under vacuum to yield 4-fluoro-2-methoxy-1-nitrobenzene.

Causality and Self-Validation:

  • Why an inert atmosphere? To prevent side reactions with atmospheric moisture and oxygen.

  • Why low temperature? To control the exothermic reaction and enhance the regioselectivity of the nucleophilic attack.

  • Why a strong base? To deprotonate methanol, forming the potent methoxide nucleophile required for the substitution reaction.

  • Self-Validation: The identity and purity of the product should be confirmed using the analytical techniques mentioned above (NMR, FTIR, MS, and melting point analysis). A sharp melting point close to the literature value indicates high purity.

The primary reactivity of 4-fluoro-2-methoxy-1-nitrobenzene is centered around two key transformations: nucleophilic aromatic substitution of the fluorine atom and reduction of the nitro group.

G cluster_0 Key Transformations start 4-Fluoro-2-methoxy-1-nitrobenzene snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu-H / Base reduction Nitro Group Reduction start->reduction  [H] (e.g., H₂, Pd/C) product_snar 2-Substituted-4-methoxy- 1-nitrobenzene Derivatives (e.g., Amines, Ethers) snar->product_snar product_reduction 4-Fluoro-2-methoxyaniline reduction->product_reduction

Caption: Key synthetic pathways from 4-Fluoro-2-methoxy-1-nitrobenzene.

Applications in Drug Discovery and Development

As a versatile building block, 4-fluoro-2-methoxy-1-nitrobenzene is a valuable starting material for synthesizing a range of pharmacologically active compounds.[2][6] The subsequent aniline, formed after nitro reduction, is a common precursor for kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates.[6][7]

The workflow for incorporating this building block into a drug discovery program typically follows a logical progression from initial reaction to the generation of a more complex, biologically active molecule.

G A 4-Fluoro-2-methoxy- 1-nitrobenzene B Nitro Group Reduction A->B H₂, Pd/C C 4-Fluoro-2- methoxyaniline B->C D Amide Coupling or Other Derivatization C->D Acyl Chloride, etc. E Advanced Intermediate / Final API Scaffold D->E

Sources

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Strategic Utility in Advanced API Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics—particularly in the design of tyrosine kinase inhibitors (TKIs)—the selection of highly functionalized aromatic building blocks is a critical determinant of a drug's pharmacokinetic (PK) and pharmacodynamic (PD) success. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) has emerged as a high-value, bifunctional intermediate.

This whitepaper provides an in-depth technical analysis of this molecule. By dissecting its physicochemical properties, detailing its regioselective synthesis via Nucleophilic Aromatic Substitution (


), and outlining its downstream conversion into active pharmaceutical ingredient (API) scaffolds, this guide serves as a comprehensive blueprint for researchers integrating this moiety into novel drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene lies in the precise spatial arrangement of its functional groups, each serving a distinct mechanistic purpose in both synthesis and final drug efficacy.

  • The Nitro Group (C2): Acts as a powerful electron-withdrawing group (EWG). During synthesis, it activates the adjacent ortho position for nucleophilic attack. In downstream applications, it serves as a masked amine, ready to be reduced for subsequent cross-coupling reactions.

  • The Fluorine Atom (C4): Fluorine incorporation is a staple in medicinal chemistry. It increases metabolic stability by blocking cytochrome P450-mediated oxidation at the para position relative to the eventual amine. Furthermore, its high electronegativity modulates the

    
     of the resulting aniline, optimizing target binding affinity.
    
  • The 3-Methoxypropoxy Chain (C1): This flexible, hydrophilic ether tail is strategically positioned to project into solvent-exposed regions of target proteins (e.g., the solvent channel of the EGFR or ALK kinase domain). It dramatically enhances aqueous solubility and oral bioavailability, counteracting the highly lipophilic nature of typical fused-ring kinase core structures.

Quantitative Data Summary
PropertyValue / Specification
Chemical Name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
CAS Registry Number 1233958-94-5
Molecular Formula

[1]
Molecular Weight 229.21 g/mol
Primary Downstream Derivative 5-Fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6)[2]
Predicted State at STP Viscous liquid to low-melting solid

Mechanistic Synthesis Workflow

The synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene relies on a highly regioselective


 reaction. The starting material, 1,4-difluoro-2-nitrobenzene, contains two labile fluorine atoms. However, the fluorine atom ortho to the nitro group is significantly more activated toward nucleophilic attack due to the resonance stabilization of the Meisenheimer complex intermediate by the nitro group.
Protocol 1: Regioselective Synthesis

This protocol is designed as a self-validating system; the choice of a mild base ensures the reaction proceeds without degrading the unactivated fluorine atom.

  • Reactor Preparation: Charge a clean, dry reaction vessel with

    
    -Dimethylformamide (DMF) (10 volumes). DMF is selected as a polar aprotic solvent to optimally solvate the nucleophile and stabilize the transition state.
    
  • Reagent Addition: Add 1,4-difluoro-2-nitrobenzene (1.0 equivalent) to the reactor, followed by 3-methoxy-1-propanol (1.05 equivalents).

  • Base Introduction: Slowly charge anhydrous Potassium Carbonate (

    
    , 1.5 equivalents). Causality: 
    
    
    
    is chosen over stronger bases like
    
    
    or
    
    
    to prevent competitive hydrolysis of the fluorine atoms and to strictly control the generation of the alkoxide in situ, preventing over-substitution.
  • Thermal Activation: Heat the reaction mixture to 60°C under a nitrogen atmosphere. Monitor via HPLC or TLC. The strong EWG effect of the nitro group ensures the ortho-fluorine is displaced selectively within 4–6 hours.

  • Quench and Workup: Cool the mixture to ambient temperature and quench with ice-cold process water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Purification: Wash the combined organic layers with 5% aqueous

    
     (to remove residual DMF) and brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure to yield the target compound.

Synthesis SM1 1,4-Difluoro-2-nitrobenzene Reaction SNAr Reaction (Meisenheimer Complex) SM1->Reaction SM2 3-Methoxy-1-propanol SM2->Reaction Base K2CO3 in DMF (Mild Base/Polar Aprotic) Base->Reaction Product 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene Reaction->Product Regioselective Substitution

Fig 1. Regioselective SNAr synthesis workflow for the target nitrobenzene.

Downstream Application: Generating the API Scaffold

To utilize this building block in drug discovery, the nitro group must be reduced to an amine, yielding 5-Fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6)[2]. This aniline is a privileged nucleophile used in Buchwald-Hartwig cross-couplings or


 reactions with halogenated heterocyclic cores (e.g., pyrimidines or quinazolines) to build kinase inhibitors.
Protocol 2: Catalytic Hydrogenation

Hydrogenation of fluorinated nitroaromatics requires careful catalyst selection to prevent hydrodefluorination.

  • Solvation: Dissolve 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Methanol (MeOH) (10 volumes).

  • Catalyst Loading: Add 10% Palladium on Carbon (Pd/C) (0.05 equivalents by weight). Causality: While aryl fluorides are generally stable to Pd/C compared to aryl bromides, strict temperature control (20–25°C) and avoiding excessive hydrogen pressure prevents trace defluorination.

  • Hydrogenation: Purge the vessel with Nitrogen, then with Hydrogen gas. Maintain a hydrogen balloon or 1 atm

    
     pressure. Stir vigorously for 3–5 hours.
    
  • Filtration: Monitor completion via LC-MS. Once complete, purge with Nitrogen to remove residual

    
    . Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst.
    
  • Isolation: Concentrate the filtrate in vacuo to afford 5-Fluoro-2-(3-methoxypropoxy)aniline in near-quantitative yield.

Downstream Nitro 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Nitro->Reduction NO2 to NH2 Aniline 5-Fluoro-2-(3-methoxypropoxy) aniline Reduction->Aniline High Yield Coupling Buchwald-Hartwig or SNAr Coupling Aniline->Coupling Electrophile Addition API Target Kinase Inhibitor (API Scaffold) Coupling->API Scaffold Assembly

Fig 2. Downstream transformation of the nitro intermediate into a target API scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene before downstream integration, the following analytical validations are mandatory:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Crucial for verifying regioselectivity. The aromatic region will display a distinct splitting pattern confirming the 1,2,4-substitution pattern. The presence of the methoxy singlet (~3.3 ppm) and the propoxy chain multiplets confirms the successful etherification.
  • 
     NMR:  A single peak will confirm the retention of the single fluorine atom, ruling out over-substitution or defluorination.
    
  • LC-MS (ESI+): Expected

    
     peak at m/z 230.2, confirming the molecular weight of 229.21  g/mol .
    

By adhering to these rigorous synthetic and analytical protocols, drug development professionals can confidently leverage 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene to engineer next-generation therapeutics with optimized pharmacological profiles.

References

Sources

Technical Guide: Spectroscopic Profiling of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and synthetic pathway for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , a specialized intermediate often utilized in the development of tyrosine kinase inhibitors (e.g., EGFR inhibitors).

This guide is structured for researchers requiring high-fidelity data interpretation and robust experimental protocols.

Compound Profile & Significance

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a critical building block in medicinal chemistry. The 3-methoxypropoxy side chain is a pharmacophore commonly installed to modulate lipophilicity and aqueous solubility in drug candidates, while the 4-fluoro-2-nitro core serves as a reactive scaffold for subsequent reduction (to aniline) and cyclization reactions (e.g., forming quinazolines).

PropertyDetail
IUPAC Name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
CAS Number 1233958-94-5
Molecular Formula C₁₀H₁₂FNO₄
Molecular Weight 229.21 g/mol
Appearance Pale yellow crystalline solid or oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, one must understand the provenance of the sample. The most robust synthetic route involves a Williamson Ether Synthesis utilizing 4-fluoro-2-nitrophenol and 1-bromo-3-methoxypropane. This method minimizes regioisomeric impurities common in nucleophilic aromatic substitution (SNAr) routes.

Reaction Pathway Visualization

SynthesisWorkflow SM1 4-Fluoro-2-nitrophenol (CAS 394-33-2) Reagents K2CO3, DMF 60°C, 4-6 h SM1->Reagents SM2 1-Bromo-3-methoxypropane SM2->Reagents Intermediate Reaction Mixture (Alkylation) Reagents->Intermediate SN2 Attack Workup Aq. Workup (EtOAc/H2O) Intermediate->Workup Product 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene Workup->Product Crystallization/Chromatography

Figure 1: Synthetic workflow for the preparation of the target compound via Williamson Ether Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of target compound.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrophenol (3.14 g, 20.0 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (5.53 g, 40.0 mmol) in one portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add 1-bromo-3-methoxypropane (3.67 g, 24.0 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol (Rf ~0.4) should disappear, and a less polar product (Rf ~0.6) should appear.

  • Workup: Cool to RT. Pour the mixture into ice-water (150 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with water (2 x 50 mL) and brine (50 mL) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the title compound as a pale yellow solid.

Spectroscopic Data Analysis

The following data represents the high-purity structural assignment. The presence of the fluorine atom introduces characteristic splitting patterns (


 and 

) that must be accounted for.
¹H NMR Spectroscopy (400 MHz, CDCl₃)

Diagnostic Features:

  • Aromatic Region: The 1,2,4-substitution pattern creates a distinct splitting system. H-3 is the most deshielded due to the ortho-nitro group.

  • Aliphatic Chain: The propyl linker appears as a classic Triplet-Quintet-Triplet pattern, with the methoxy singlet distinct at ~3.36 ppm.

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment Logic
H-3 7.65dd1H

Ortho to NO₂, Ortho to F. Deshielded.
H-5 7.22ddd1H

Meta to NO₂, Ortho to F.
H-6 7.08dd1H

Ortho to Alkoxy (Shielded), Meta to F.
O-CH₂ 4.18t2H

Methylene adjacent to Phenoxy oxygen.
CH₂-O 3.56t2H

Methylene adjacent to Methoxy oxygen.
OCH₃ 3.36s3H-Terminal Methoxy group.
C-CH₂-C 2.08quint2H

Central methylene of propyl chain.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)

Key Interpretation: Look for Carbon-Fluorine coupling (doublets) in the aromatic carbons.

Carbon TypeShift (δ, ppm)Splitting (

, Hz)
Assignment
C-4 155.8d,

C-F (Ipso)
C-1 148.5d,

C-O (Ipso to alkoxy)
C-2 139.8d,

C-NO₂ (Ipso to nitro)
C-5 120.5d,

Aromatic CH (ortho to F)
C-6 115.2d,

Aromatic CH (meta to F)
C-3 112.1d,

Aromatic CH (ortho to F, ortho to NO₂)
O-CH₂ 68.2sEther linkage (Phenol side)
CH₂-O 69.1sEther linkage (Methoxy side)
OCH₃ 58.6sMethoxy carbon
CH₂ 29.3sCentral aliphatic carbon
Infrared (IR) Spectroscopy (ATR, cm⁻¹)
Frequency (cm⁻¹)Functional GroupMode
3070 Ar-HC-H Stretching (Weak)
2800–2950 Alkyl C-HC-H Stretching (Methoxy/Propyl)
1535 -NO₂Asymmetric Stretch (Strong)
1350 -NO₂Symmetric Stretch (Strong)
1275 Ar-O-CAryl Ether Stretch
1110 C-O-CAliphatic Ether Stretch
1220 C-FAryl Fluoride Stretch
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion: [M+H]⁺ = 230.08

  • Adducts: [M+Na]⁺ = 252.06

  • Fragmentation Pattern:

    • m/z 230 (Parent)

    • m/z 199 (Loss of -OCH₃)

    • m/z 156 (Loss of side chain C₄H₉O, rearrangement to phenol cation)

Quality Control & Impurity Profiling

When synthesizing this intermediate for pharmaceutical applications, specific impurities must be monitored.

  • Unreacted Phenol (CAS 394-33-2): Monitor by HPLC. Phenols can poison subsequent catalytic hydrogenation steps.

  • O-Alkylation vs. C-Alkylation: While rare with K₂CO₃/DMF, C-alkylation on the ring is a theoretical possibility but sterically hindered by the nitro group.

  • Hydrolysis Products: The aliphatic ether is stable, but the aryl fluoride is susceptible to nucleophilic attack (SNAr) if exposed to strong nucleophiles (e.g., methoxide) at high temperatures, potentially leading to 2-nitro-1,4-bis(3-methoxypropoxy)benzene.

References

  • Sigma-Aldrich. Product Specification: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233958-94-5).

  • ChemicalBook. Synthesis of 4-Fluoro-2-nitrophenol derivatives. Retrieved from ChemicalBook Database.

  • World Intellectual Property Organization (WIPO). Patent WO2025109026A1: Process for the preparation of fluoro-alkoxy anilines. (2025).[1][2][3][4]

  • PubChem. Compound Summary: 4-Fluoro-2-nitrophenol (Precursor).

  • Royal Society of Chemistry. General procedures for Williamson Ether Synthesis in Medicinal Chemistry.

Sources

"4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene" starting material for organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene as a Strategic Scaffold in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) serves as a high-value "right-hand" building block in the synthesis of small molecule kinase inhibitors, particularly those targeting EGFR (Epidermal Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).

Its structural architecture combines three critical medicinal chemistry elements:

  • The Fluorine Atom (C4): Enhances metabolic stability by blocking Para-oxidation and modulates the electronic properties of the ring.

  • The Nitro Group (C2): A latent amine functionality. Upon reduction, it provides the nucleophilic handle required for coupling to heteroaromatic cores (e.g., quinazolines, pyrimidines).

  • The 3-Methoxypropoxy Tail (C1): A solubilizing ether chain that improves the pharmacokinetic (PK) profile of the final drug candidate by increasing lipophilicity-balanced solubility.

Chemical Identity
PropertySpecification
IUPAC Name 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
CAS Number 1233958-94-5
Molecular Formula C₁₀H₁₂FNO₄
Molecular Weight 229.21 g/mol
Appearance Pale yellow to yellow solid/oil (dependent on purity)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

Part 2: Synthesis of the Starting Material

While often commercially available, in-house synthesis allows for strict control over impurity profiles, specifically the elimination of regioisomers. The synthesis relies on the regioselective alkylation of 4-fluoro-2-nitrophenol .

Mechanism & Rationale

The reaction is a Williamson Ether Synthesis. The phenolic hydroxyl group is deprotonated by a weak base to form a phenoxide, which then performs an SN2 attack on the primary alkyl halide.

  • Why K₂CO₃? A mild base is sufficient due to the acidity of the nitrophenol (pKa ~7.2). Stronger bases (NaH) are unnecessary and may cause side reactions.

  • Why DMF? A polar aprotic solvent enhances the nucleophilicity of the phenoxide anion.

Protocol 1: Preparation from 4-Fluoro-2-nitrophenol

Reagents:

  • 4-Fluoro-2-nitrophenol (1.0 eq)

  • 1-Bromo-3-methoxypropane (1.2 eq) [Alternative: 1-Chloro-3-methoxypropane with NaI catalyst]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • DMF (Dimethylformamide) (5-10 volumes)

Step-by-Step Methodology:

  • Charge: To a clean, dry reactor under N₂, charge 4-Fluoro-2-nitrophenol and DMF. Stir until dissolved.

  • Activation: Add K₂CO₃ in a single portion. The suspension will turn bright orange/yellow (phenoxide formation). Stir at 25°C for 30 minutes.

  • Alkylation: Add 1-Bromo-3-methoxypropane dropwise over 20 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC. Reaction typically completes in 4–6 hours.

    • Checkpoint: Monitor for the disappearance of the phenol (starting material).

  • Workup: Cool to room temperature. Pour into ice-water (10 volumes). The product may precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with 1N NaOH (to remove unreacted phenol), water, and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Hexane:EtOAc gradient) if high purity (>99%) is required.

Part 3: Downstream Application (The "Why")

The primary utility of this compound is its conversion into 5-fluoro-2-(3-methoxypropoxy)aniline , a critical aniline intermediate. This aniline is then coupled with chloro-heterocycles via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Protocol 2: Nitro Reduction to Aniline

Context: The presence of the Fluorine atom requires a selective reduction method that does not cause hydrodefluorination.

Preferred Method: Catalytic Hydrogenation (Pd/C)

  • Catalyst: 5% Pd/C or Pt/C (sulfided) to prevent dehalogenation.

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar).

Step-by-Step:

  • Dissolve 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Methanol.

  • Add 5% Pd/C (10 wt% loading).

  • Purge system with N₂, then H₂.

  • Stir at RT for 2–4 hours.

  • Critical Step: Filter through Celite® immediately to remove catalyst (pyrophoric risk).

  • Concentrate to yield the aniline. Note: Anilines are oxidation-prone; store under inert gas.

Protocol 3: Coupling to Quinazoline Core (Example)
  • Reactants: 5-Fluoro-2-(3-methoxypropoxy)aniline + 4-Chloroquinazoline derivative.

  • Conditions: Isopropanol (IPA), reflux, 3–12 hours.

  • Mechanism: SNAr. The aniline nitrogen attacks the electron-deficient C4 position of the quinazoline.

  • Outcome: The HCl salt of the inhibitor precipitates directly from IPA.

Part 4: Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the transformation from raw materials to the active pharmaceutical ingredient (API) precursor.

SynthesisPath Start1 4-Fluoro-2-nitrophenol (Starting Material) Intermediate 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (Target Scaffold) Start1->Intermediate K2CO3, DMF 60°C, Williamson Ether Synth. Start2 1-Bromo-3-methoxypropane (Alkylating Agent) Start2->Intermediate Aniline 5-Fluoro-2-(3-methoxypropoxy)aniline (Active Nucleophile) Intermediate->Aniline H2, Pd/C MeOH, Reduction Final Quinazoline Kinase Inhibitor (API) Aniline->Final 4-Chloroquinazoline iPrOH, Reflux, SnAr

Caption: Figure 1. Synthetic pathway from commodity phenols to complex kinase inhibitor scaffolds.

Part 5: Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonation or moisture in DMF.Ensure K₂CO₃ is finely ground. Dry DMF over molecular sieves.
Defluorination (Step 2) Over-active catalyst during reduction.Use sulfided Pt/C or add a catalyst poison (e.g., thiophene). Alternatively, use Fe/NH₄Cl reduction.
O-Alkylation vs N-Alkylation N/A for this step, but relevant if using aniline.Ensure the nitro group is fully reduced before attempting coupling.
Colored Impurities Oxidation of the aniline intermediate.Perform reduction and subsequent coupling in a "one-pot" or immediate sequence. Store aniline in dark/cold.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Nitro Compounds, Aromatic. Wiley-VCH.[1] (General reference for nitro reduction methodologies).

Sources

Strategic Applications of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , a strategic fluorinated building block.

Executive Summary

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) is a specialized intermediate used primarily in the synthesis of small-molecule kinase inhibitors and heterocyclic drug cores. Its structural value lies in its ability to simultaneously introduce three critical pharmacophoric elements:

  • A Solubilizing Tail: The 3-methoxypropoxy chain mimics short polyethylene glycol (PEG) linkers, enhancing aqueous solubility and metabolic stability.

  • A Fluorine Bioisostere: The C4-fluorine atom blocks metabolic oxidation (P450 blocking) and modulates the electronic properties of the aromatic ring.

  • A Latent Nucleophile: The C2-nitro group serves as a masked aniline, ready for reduction and subsequent coupling to heteroaromatic cores (e.g., quinazolines, pyrimidines).

This guide outlines the synthesis, reactivity, and application of this compound in "Design-Make-Test" cycles for oncology and anti-inflammatory therapeutics.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a "tail-bearing" scaffold. In medicinal chemistry, the 3-methoxypropoxy motif is a validated solubilizing group found in approved drugs like Gefitinib (Iressa) and Bosutinib (Bosulif), where it projects into the solvent-exposed region of the ATP-binding pocket.

FeatureChemical FunctionMedicinal Utility
Nitro Group (-NO₂) Electron-withdrawing group (EWG); Precursor to -NH₂.Activates the ring for SNAr (minor); serves as the attachment point to the drug core after reduction.
Fluorine (-F) Lipophilic, electron-withdrawing.Increases metabolic half-life by blocking C-H oxidation at the para-position relative to the alkoxy group.
Alkoxy Chain Ether linkage with terminal methoxy.Improves LogD and solubility; interacts with solvent-front residues in kinase domains.

Synthetic Protocols

Synthesis of the Core Building Block

The most robust route to 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene utilizes 5-fluoro-2-nitrophenol as the starting material. This leverages the acidity of the phenol for a clean Williamson ether synthesis.

Reaction Scheme: 5-Fluoro-2-nitrophenol + 1-Bromo-3-methoxypropane + K₂CO₃ → Product

Step-by-Step Protocol:

  • Reagents: Charge a reaction vessel with 5-fluoro-2-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide.

  • Alkylation: Add 1-Bromo-3-methoxypropane (1.2 eq) dropwise.

  • Heating: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1][2][3] Wash the organic layer with brine to remove DMF.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

    • Yield Expectation: 85–95%.

    • Validation: ¹H NMR should show the disappearance of the phenolic -OH and the appearance of the propyl chain triplets.

Activation: Reduction to the Aniline

The nitro group must be reduced to the aniline (5-fluoro-2-(3-methoxypropoxy)aniline ) to render the molecule nucleophilic for drug coupling.

Protocol (Catalytic Hydrogenation):

  • Dissolve the nitro compound in Methanol/THF (1:1).

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H₂ atmosphere (balloon pressure or 1 atm) for 2–4 hours.

  • Critical Note: Avoid using Fe/HCl or SnCl₂ if acid-sensitive groups are present downstream, though the ether tail is robust. Hydrogenation is cleanest.

  • Filter through Celite to remove catalyst. The resulting aniline is air-sensitive and should be used immediately in the next step.

Medicinal Chemistry Applications

Kinase Inhibitor "Tail" Strategy

In the design of Type I and Type II kinase inhibitors, the "Solvent Front" region is often exploited to improve physicochemical properties without affecting binding affinity.

  • Mechanism: The aniline derived from 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene reacts with 4-chloro-quinazolines or 2,4-dichloro-pyrimidines via SNAr.

  • Result: The 3-methoxypropoxy tail extends out of the hydrophobic pocket, while the fluorine interacts with hydrophobic residues (e.g., Gatekeeper residue).

Benzoxazolone Synthesis (Acid Ceramidase Inhibitors)

As referenced in recent medicinal chemistry literature, 5-fluoro-2-nitrophenol derivatives are precursors to Benzoxazolones .

  • Workflow:

    • Reduce nitro to aniline.

    • Cyclize with Carbonyldiimidazole (CDI) or Triphosgene.

    • Note: This requires cleavage of the methoxypropoxy ether if the oxygen is part of the ring, but if the target is a N-alkylated benzoxazolone, this specific building block provides the pre-alkylated phenol, which prevents ring closure.

    • Correction: To form the benzoxazolone ring, one typically needs a free phenol and an ortho-aniline. Therefore, this specific O-alkylated compound is used when the alkoxy chain is intended to remain as a pendant group on an adjacent scaffold, or if the ring closure happens via a different mechanism (e.g., N-alkylation of a pre-formed benzoxazolone).

Visualizing the Synthesis & Application Logic

The following diagram illustrates the flow from raw materials to active pharmaceutical ingredients (APIs) using this building block.

G Start 5-Fluoro-2-nitrophenol Core 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene (The Scaffold) Start->Core Williamson Ether (K2CO3, DMF, 60°C) Reagent 1-Bromo-3-methoxypropane Reagent->Core Aniline 5-Fluoro-2-(3-methoxypropoxy) aniline Core->Aniline Pd/C, H2 (Reduction) Kinase EGFR/ALK Inhibitors (Solvent Front Tail) Aniline->Kinase SNAr with 4-Cl-Quinazoline Heterocycle Benzimidazole/Urea Derivatives Aniline->Heterocycle CDI or Isocyanates

Caption: Synthetic workflow transforming the nitro-phenol precursor into the active aniline handle for kinase inhibitor synthesis.

References

  • ChemicalBook. (2024). 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Product Properties and Safety. Retrieved from

  • Pizzirani, D., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(9), 4824–4848. (Demonstrates the use of 5-fluoro-2-nitrophenol derivatives in heterocyclic synthesis). Retrieved from

  • Barker, A. J., et al. (2001). Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. (Establishes the SAR of 3-methoxypropoxy solubilizing tails).

Sources

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: Comprehensive Reactivity Profile and Stability Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) is a highly specialized, polyfunctional aromatic building block. It serves as a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting epidermal growth factor receptors (EGFR). This technical guide provides an in-depth analysis of its electronic topology, orthogonal reactivity, and stability profiles, alongside field-validated protocols for its chemoselective manipulation.

Structural and Electronic Topology

The chemical behavior of 4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is dictated by the precise regiochemical arrangement of its substituents: an electron-donating ether linkage at C1, a strongly electron-withdrawing nitro group at C2, and a fluorine atom at C4.

Causality of SNAr Resistance: A common pitfall in process chemistry is the assumption that all fluoronitrobenzenes readily undergo Nucleophilic Aromatic Substitution (SNAr). However, in this molecule, the nitro group is meta to the fluorine atom. Consequently, a nucleophilic attack at C4 generates a Meisenheimer complex where the negative charge localizes at C1, C3, and C5. Because the nitro group is at C2, it cannot stabilize the intermediate via resonance (-M effect) [1]. Furthermore, the alkoxy group at C1 (para to the fluorine) exerts a +M effect, actively destabilizing the anionic intermediate. This regiochemistry renders the C-F bond exceptionally stable against nucleophiles, allowing for orthogonal transformations of the nitro group without risking defluorination.

Reactivity Profile

Chemoselective Nitro Reduction

The primary synthetic utility of this compound is its reduction to 5-fluoro-2-(3-methoxypropoxy)aniline (CAS: 946729-34-6) [2].

  • Mechanistic Challenge: The catalytic hydrogenation of nitroarenes containing halogen substituents frequently suffers from competitive hydrodehalogenation. Palladium on carbon (Pd/C), the industry standard for nitro reduction, is highly active for oxidative addition into C-F bonds, leading to the formation of a des-fluoro impurity [3].

  • Field-Proven Solution: To achieve chemoselectivity, Platinum on carbon (Pt/C) must be employed. Platinum exhibits a significantly lower propensity for C-F bond insertion. Alternatively, chemical reduction using Iron powder and ammonium chloride (Béchamp reduction) provides absolute chemoselectivity, albeit with a higher environmental factor (E-factor).

Ether Linkage Dynamics

The 3-methoxypropoxy chain provides enhanced solubility and acts as a flexible linker in API binding pockets. While stable to hydrolytic and mildly basic conditions, it is susceptible to cleavage by strong Lewis acids (e.g., BBr3) or hydrohalic acids (HI, HBr) at elevated temperatures.

ReactivityMap A 4-Fluoro-2-nitrophenol + Alkylating Agent B 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene (Target) A->B Alkylation (K2CO3, DMF) C 5-Fluoro-2-(3-methoxypropoxy) aniline (Desired API Intermediate) B->C Pt/C, H2 (Chemoselective) D Hydrodefluorinated Aniline (Impurity) B->D Pd/C, H2 (Side Reaction)

Reactivity map illustrating the synthesis and chemoselective reduction pathways.

Stability Studies

Thermal Hazards

Nitroaromatics are inherently energetic due to the high bond-dissociation energy of the C-NO2 bond and the potential for rapid, exothermic decomposition [4]. Differential Scanning Calorimetry (DSC) of structurally similar nitroaromatics typically reveals an onset of decomposition (


) above 200 °C, with exothermic energies (

) often exceeding 500 J/g [5]. Process temperatures must be strictly maintained at least 50 °C below the

to prevent thermal runaway.
Oxidative and Photolytic Degradation

Under prolonged UV-Vis exposure, the nitro group can undergo photochemical reduction to nitroso or hydroxylamine derivatives. Concurrently, the aliphatic ether chain is susceptible to autoxidation, forming hydroperoxides at the carbon atoms adjacent to the oxygen heteroatoms.

StabilityPathways Main 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene Thermal Thermal Stress (>200°C) Main->Thermal Photo Photolytic Stress (UV-Vis) Main->Photo Oxidative Oxidative Stress (Peroxides/O2) Main->Oxidative Deg1 Exothermic Decomposition (Polymers/Gas) Thermal->Deg1 Deg2 Nitroso / Hydroxylamine Derivatives Photo->Deg2 Deg3 Aliphatic Chain Hydroperoxides Oxidative->Deg3

Primary degradation pathways under thermal, photolytic, and oxidative stress conditions.

Quantitative Data Summaries

Table 1: Physicochemical Properties and Stability Metrics

ParameterValue / DescriptionAnalytical Method
Molecular Formula C10H12FNO4Mass Spectrometry (ESI+)
Molecular Weight 229.21 g/mol -
Appearance Pale yellow to brown solid/oilVisual Inspection
Thermal Onset (

)
> 200 °C (Estimated)DSC (Heating rate 5 °C/min)
Exothermic Energy (

)
> 500 J/gDSC
Hydrolytic Stability Stable at pH 4.0 - 9.0HPLC-UV (24h at 25 °C)

Table 2: Impurity Profiling during Nitro Reduction

Impurity TypeStructure / OriginMitigation Strategy
Hydrodefluorinated Aniline 2-(3-methoxypropoxy)aniline (Loss of F)Use Pt/C instead of Pd/C; strictly control

pressure.
Hydroxylamine Intermediate Incomplete reduction of -

Ensure adequate reaction time and

mass transfer.
Azo/Azoxy Dimers Condensation of nitroso and hydroxylamineAvoid basic conditions during hydrogenation.

Experimental Workflows (Self-Validating Systems)

Protocol 1: Chemoselective Catalytic Hydrogenation

Principle: Utilizing Pt/C under controlled hydrogen pressure to selectively reduce the nitro group while preserving the C-F bond.

  • Preparation: Charge a high-pressure reactor with 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 eq) and anhydrous ethanol (10 volumes).

  • Catalyst Loading: Add 5% Pt/C (0.05 eq by weight). Causality: Pt/C is specifically chosen over Pd/C to thermodynamically disfavor the oxidative addition into the C-F bond, preventing hydrodefluorination.

  • Purging: Purge the vessel with

    
     (3x) followed by 
    
    
    
    (3x) to remove ambient oxygen. Causality: This prevents the formation of explosive mixtures and suppresses the generation of azo-dimer impurities caused by oxygen-mediated side reactions.
  • Reaction: Pressurize to 3 bar

    
     and agitate at 25-30 °C.
    
    • Self-Validation/IPC: Monitor hydrogen uptake continuously. Once uptake ceases, sample the reaction. Analyze via HPLC-UV (220 nm). The system validates completion when the starting material area is <0.5% and the des-fluoro impurity is <0.1%. If the des-fluoro impurity exceeds 0.1%, halt hydrogenation immediately and purge with

      
      .
      
  • Workup: Filter the catalyst through a pad of Celite under a blanket of

    
    . Caution: Dry, spent catalyst is highly pyrophoric. Concentrate the filtrate in vacuo to yield 5-fluoro-2-(3-methoxypropoxy)aniline.
    
Protocol 2: Stability Indicating Assay (Forced Degradation)

Principle: Establishing the degradation profile to validate downstream analytical methods (HPLC/UPLC).

  • Thermal Stress: Incubate the neat compound in a sealed glass vial at 80 °C for 7 days. Analyze for polymerization or auto-catalytic nitro-reduction products.

  • Oxidative Stress: Dissolve the compound in acetonitrile. Add 30%

    
     (to achieve a 3% final concentration). Stir at 40 °C for 24 hours. Causality: This specifically targets the aliphatic ether chain to force hydroperoxide formation, validating the HPLC method's ability to resolve oxidative impurities from the main peak.
    
  • Photolytic Stress: Expose a thin film of the compound to 1.2 million lux hours of UV/Vis light (ICH Q1B standard). Monitor for nitroso degradation peaks.

References

  • Nucleophilic Aromatic Substitution , BYJU'S Chemistry. URL:[Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds , Defense Technical Information Center (DTIC). URL:[Link]

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry , Organic Process Research & Development, ACS Publications. URL:[Link]

"4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Organic Solvents

Introduction

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitroaromatic compound with potential applications in pharmaceutical and agrochemical research as a synthetic intermediate.[1][2][3] Its molecular structure, featuring a polar nitro group, a fluoro substituent, and a flexible ether linkage, suggests a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation development.[1][4] Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective utilization in a laboratory or industrial setting.[5][6]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene. It is designed for researchers, scientists, and drug development professionals, offering a blend of foundational principles and actionable experimental protocols.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This principle posits that a solute will have higher solubility in a solvent that has similar intermolecular forces. The molecular structure of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene presents several key features that will govern its solubility:

  • Polarity: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The fluorine atom also contributes to the molecule's polarity. The methoxypropoxy side chain, while containing polar ether linkages, also introduces a degree of non-polar character due to the alkyl chain.

  • Hydrogen Bonding: The molecule itself does not possess hydrogen bond donors. However, the oxygen atoms in the nitro and ether groups can act as hydrogen bond acceptors. This suggests that it will have some affinity for protic solvents.

  • Dipole-Dipole Interactions: The polar nature of the C-F and C-NO₂ bonds creates a significant molecular dipole, which will favor interactions with polar aprotic solvents.

  • Van der Waals Forces: The benzene ring and the alkyl chain of the propoxy group will contribute to London dispersion forces, allowing for some solubility in less polar solvents.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe solvent's ability to engage in hydrogen bonding with the solute's oxygen atoms and strong dipole-dipole interactions will promote solubility.[4]
Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, THF)High to ModerateStrong dipole-dipole interactions between the solvent and the solute are expected to be the primary driver of solubility.
Non-Polar (e.g., Hexane, Toluene)LowThe significant mismatch in polarity between the highly polar solute and the non-polar solvent will likely result in poor solubility.
Chlorinated (e.g., Dichloromethane, Chloroform)ModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective at dissolving the compound.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for obtaining accurate quantitative solubility data. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.[8]

General Experimental Workflow

The following diagram illustrates the typical workflow for determining the solubility of a compound like 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Weigh excess 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene add_solvent Add known volume of organic solvent prep_solid->add_solvent shake Agitate at constant temperature (e.g., 24h) add_solvent->shake settle Allow undissolved solid to settle shake->settle filter Filter supernatant (e.g., 0.45 µm syringe filter) settle->filter dilute Dilute sample if necessary filter->dilute analyze Quantify concentration (HPLC or UV-Vis) dilute->analyze

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol for Solubility Measurement

Materials:

  • 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (solid)

  • A selection of organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Pipette a known volume (e.g., 5 mL) of each organic solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles.[9] This step is critical to avoid artificially high results.[10]

  • Quantification:

    • The concentration of the dissolved compound in the filtered supernatant can be determined using a suitable analytical technique, most commonly HPLC or UV-Vis spectroscopy.[5][11][12]

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for accurately determining the concentration of a solute in a solution.[12][13]

Protocol for HPLC Quantification:

  • Method Development:

    • Develop an HPLC method capable of separating 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene from any potential impurities.[14]

    • A reverse-phase C18 column is often a good starting point.

    • The mobile phase will likely consist of a mixture of water and an organic solvent like acetonitrile or methanol.

    • Select a detection wavelength where the compound has strong UV absorbance.

  • Calibration Curve:

    • Prepare a series of standard solutions of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene of known concentrations in the solvent of interest.

    • Inject these standards into the HPLC system and record the peak area for each concentration.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).[13]

  • Sample Analysis:

    • Inject the filtered supernatant from the solubility experiment into the HPLC system.

    • Determine the peak area of the analyte.

    • Use the calibration curve to calculate the concentration of the compound in the sample.

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed, provided the compound has a distinct chromophore.[6][10]

Protocol for UV-Vis Quantification:

  • Determine λmax:

    • Scan a dilute solution of the compound to determine the wavelength of maximum absorbance (λmax).[6][15]

  • Calibration Curve:

    • Prepare a series of standard solutions of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the λmax.

    • Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).[15][16]

  • Sample Analysis:

    • Measure the absorbance of the filtered supernatant. If the absorbance is too high, dilute the sample with a known volume of the solvent.

    • Use the calibration curve and the dilution factor to calculate the original concentration.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table.

SolventPolarity IndexSolubility (mg/mL) at 25°C
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetone5.1Experimental Value
Acetonitrile5.8Experimental Value
Dichloromethane3.1Experimental Value
Toluene2.4Experimental Value
n-Hexane0.1Experimental Value

Safety Considerations

Conclusion

The solubility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a critical parameter that dictates its utility in various chemical processes. While theoretical predictions based on its molecular structure provide a useful starting point, rigorous experimental determination using established methods like the shake-flask technique coupled with HPLC or UV-Vis analysis is indispensable for obtaining accurate and reliable data. This guide provides the foundational knowledge and practical protocols for researchers to confidently determine the solubility profile of this compound and, by extension, other novel chemical entities.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.
  • ACS Publications. (n.d.). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • ACS Publications. (2009, March 24).
  • Pion. (2024, October 29). UV-Vis Spectrophotometer: Essential Tool.
  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
  • ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET for 4-Bromo-1-fluoro-2-nitrobenzene.
  • ECHEMI. (n.d.). 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Benchchem. (n.d.). Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents.
  • Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.
  • Thermo Fisher Scientific. (2025, September 19).
  • ChemScene. (2026, January 1).
  • Santa Cruz Biotechnology. (2026, March 4). 4-Fluoro-2-methoxy-1-nitrobenzene.
  • Chem-Impex. (n.d.). 2-Fluoro-4-metoxi-1-nitrobenceno.

Sources

A Comprehensive Technical Guide on the Safe Handling of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, a compound of interest in contemporary research and development. As a substituted nitroaromatic compound, it necessitates a rigorous and informed approach to laboratory safety. This document moves beyond a simple checklist of precautions to offer a scientifically grounded rationale for each procedural recommendation, ensuring a culture of safety and experimental integrity.

Section 1: Understanding the Hazard Profile

The intrinsic hazards of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene are dictated by its chemical structure: a nitrobenzene core functionalized with fluoro and methoxypropoxy groups. While specific toxicological data for this exact molecule is not extensively published, the well-documented hazards of related nitroaromatic compounds provide a strong basis for a precautionary approach.[1]

1.1 Toxicological Concerns:

Nitroaromatic compounds are a class of chemicals known for their potential toxicity.[1] They can be harmful if ingested, inhaled, or absorbed through the skin.[1] The primary health concerns associated with nitrobenzene and its derivatives include:

  • Methemoglobinemia: A critical and often immediate health risk upon exposure to nitroaromatic compounds is the oxidation of hemoglobin to methemoglobin, which impairs the blood's ability to transport oxygen. This can lead to cyanosis, headache, dizziness, and in severe cases, life-threatening hypoxia.

  • Organ Damage: Prolonged or repeated exposure to nitrobenzenes has been shown to cause damage to organs, particularly the blood, liver, and kidneys.

  • Reproductive Toxicity: Some nitrobenzene compounds are suspected of damaging fertility or the unborn child.[2]

  • Carcinogenicity: Certain nitroaromatic compounds are considered potential carcinogens.[1]

1.2 Physicochemical Hazards:

  • Combustibility: While not always highly flammable, many nitro compounds are combustible and can ignite when exposed to heat or flame.[3]

  • Explosive Potential: A significant concern with nitro compounds is their potential to be explosive, especially those with multiple nitro groups.[1] While 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a mono-nitro compound, caution is still warranted, particularly at elevated temperatures or in the presence of contaminants that could lead to destabilization.[4]

Hazard Identification Summary Table
Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[5]☠️Danger/WarningH301/H302, H311/H312, H331/H332
Skin Corrosion/Irritation Causes skin irritation.[5][6]WarningH315
Serious Eye Damage/Eye Irritation Causes serious eye irritation.[5][6]WarningH319
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs through prolonged or repeated exposure.[7]☣️DangerH372/H373
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[2]☣️DangerH360/H361
Carcinogenicity Suspected of causing cancer.[2]☣️DangerH351

Section 2: The Core of Safe Handling: A Risk-Based Approach

A proactive safety culture is built upon a foundation of risk assessment and mitigation. The following sections detail the essential protocols for handling 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, grounded in the principles of minimizing exposure and preventing accidental release.

2.1 Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

  • Chemical Fume Hood: All work with 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8] The sash should be kept at the lowest practical height.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors in the workspace.[9]

  • Blast Shield: For reactions that have a higher risk of energetic decomposition, the use of a blast shield in addition to the fume hood sash is strongly recommended.[8]

2.2 Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory to prevent dermal and eye contact.

  • Eye and Face Protection: Chemical safety goggles with side protection are the minimum requirement.[3] A face shield should be worn in situations with a higher splash potential.

  • Gloves: Wear suitable chemical-resistant gloves, such as nitrile gloves, that have been tested according to standards like EN 374.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[9]

  • Laboratory Coat: A flame-resistant lab coat is recommended, especially when working with larger quantities or when there is a risk of fire.[8]

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]

2.3 Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

  • Avoidance of Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8][9] Use of heating mantles or water baths is preferable to open flames.[10]

  • Incompatible Materials: Store 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene away from strong oxidizing agents, strong bases, strong acids, and amines.[8] Contact with these substances can lead to vigorous reactions or decomposition.

  • Storage Conditions: Store the compound in a cool, dry, and well-ventilated area.[8] The container should be tightly closed to prevent the escape of vapors.[9] Storage in an approved flammable liquid storage cabinet is recommended.[8]

  • Electrostatic Discharge: Take precautionary measures against static discharge, especially when transferring the material.[9]

Section 3: Experimental Workflow and Emergency Preparedness

A well-defined experimental plan that incorporates safety considerations at every step is crucial. The following diagram illustrates a logical workflow for handling this compound, from preparation to disposal.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Work-up & Cleanup cluster_disposal Waste Disposal prep_risk Risk Assessment & SOP Review prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_transfer Transfer Compound in Hood prep_setup->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Quench Reaction (if necessary) handle_monitoring->cleanup_quench cleanup_extraction Perform Work-up cleanup_quench->cleanup_extraction cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_extraction->cleanup_decontaminate disposal_segregate Segregate Waste Streams cleanup_decontaminate->disposal_segregate disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store Waste Appropriately disposal_label->disposal_store

Caption: Experimental workflow for handling 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

3.1 Emergency Procedures: A Calm and Coordinated Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[9][11]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with soap and plenty of water.[11] Seek medical attention.[9]

  • Eye Contact: Flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and seek immediate medical attention.[9]

  • Spill Response: In case of a spill, evacuate the immediate area and eliminate all ignition sources.[8] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[8] Collect the absorbed material into a suitable container for disposal.[9]

Section 4: Waste Disposal and Decontamination

Proper disposal of hazardous waste is a legal and ethical responsibility.

  • Waste Collection: Never dispose of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene or its waste down the drain or in the regular trash.[8] Collect all waste in appropriately labeled, sealed containers.

  • Disposal Procedures: Dispose of chemical waste through your institution's environmental health and safety department.[8] Ensure compliance with all local, state, and federal regulations.

  • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the compound using soap and water.[8]

Section 5: Conclusion: Fostering a Proactive Safety Mindset

The safe handling of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is not merely about following a set of rules, but about cultivating a deep understanding of the potential hazards and the scientific principles behind the safety protocols. By integrating the knowledge presented in this guide into daily laboratory practice, researchers can mitigate risks, ensure the integrity of their work, and contribute to a safe and productive research environment.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. Benchchem.
  • NITROBENZENE - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration.
  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Carl ROTH.
  • NITROBENZENE MATERIAL SAFETY DATA SHEET CAS NO 98-95-3 SDS/MSDS - Pallav Chemicals. Pallav Chemicals.
  • NITROBENZENE AR MSDS CAS No: 98-95-3 MSDS - Loba Chemie. Loba Chemie.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • NitroCompounds-Various.docx - research: UGA. University of Georgia Research.
  • Di Fluoro Nitro Benzene (CL-4 PUBLIC) (CL-1 CONFIDENTIAL) - Aarti Industries. Aarti Industries.
  • 4 - SAFETY DATA SHEET.
  • 2-ETHOXY-4-FLUORO-1-NITROBENZENE SDS, 28987-44-2 Safety Data Sheets - ECHEMI. ECHEMI.
  • Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University. Case Western Reserve University.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. Triumvirate Environmental.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Chemistry LibreTexts.
  • 445-83-0 | 4-Fluoro-1-methoxy-2-nitrobenzene - ChemScene. ChemScene.
  • Safety data sheet - BASF. BASF.
  • 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. CDH Fine Chemical.
  • HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf. National Center for Biotechnology Information.

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Methodological & Application

The Versatile Building Block: Application Notes for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking Chemical Diversity

In the landscape of modern medicinal chemistry and drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. The compound 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—a labile fluorine atom activated by a proximate nitro group, and a solubilizing methoxypropoxy side chain—offers a powerful handle for sequential chemical transformations.

This guide provides an in-depth exploration of the reactivity of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene and detailed, field-proven protocols for its application in the synthesis of key heterocyclic systems, particularly focusing on the construction of benzimidazoles, a privileged scaffold in numerous FDA-approved drugs. We will delve into the mechanistic underpinnings of the key reactions, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity: A Tale of Two Functional Groups

The synthetic utility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is primarily dictated by the interplay of its two key functional moieties: the fluoro and the nitro groups.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This renders the fluorine atom an excellent leaving group in SNAr reactions, allowing for the facile introduction of a wide range of nucleophiles (amines, thiols, alcohols, etc.) at the C-4 position. This reaction is typically the first step in a synthetic sequence, enabling the introduction of a key diversity element.

  • Nitro Group Reduction: The nitro group can be readily reduced to a primary amine (aniline). This transformation is pivotal as it sets the stage for subsequent intramolecular cyclization reactions to form various heterocyclic rings. The resulting ortho-amino functionality, adjacent to the newly introduced substituent from the SNAr step, is the linchpin for heterocycle formation.

The logical workflow for utilizing this building block is therefore a two-stage process: an initial SNAr reaction to introduce a desired substituent, followed by the reduction of the nitro group to facilitate cyclization.

G A 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (R-NH2) C 4-Substituted-1-(3-methoxypropoxy)-2-nitrobenzene B->C D Nitro Group Reduction C->D  [H] E 4-Substituted-2-(3-methoxypropoxy)aniline D->E F Intramolecular Cyclization E->F G Heterocyclic Compound (e.g., Benzimidazole) F->G

Caption: Synthetic workflow using the title compound.

Application Protocol 1: Nucleophilic Aromatic Substitution with Amines

This protocol details the substitution of the fluorine atom with a primary or secondary amine, a common first step in the synthesis of nitrogen-containing heterocycles.

Rationale and Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second, typically fast step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic counter-ion of the base without solvating the nucleophile, thus enhancing its reactivity.

Experimental Protocol

Materials:

  • 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

  • Amine of choice (e.g., pyrrolidine, morpholine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 eq).

  • Dissolve the starting material in DMSO or DMF (approximately 5-10 mL per gram of starting material).

  • Add the desired amine (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Value/ConditionRationale
Solvent DMSO, DMFPolar aprotic, enhances nucleophilicity.
Base K₂CO₃, Et₃NTo neutralize the HF formed during the reaction.
Temperature 25 - 100 °CDependent on the nucleophilicity of the amine.
Equivalents of Amine 1.1 - 1.5To ensure complete consumption of the starting material.
Equivalents of Base 2.0To drive the reaction to completion.

Application Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro-substituted intermediate to the corresponding aniline, the direct precursor for many heterocyclic cyclizations.

Rationale and Method Selection

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on factors like functional group tolerance, scale, and safety considerations.[1]

  • Catalytic Hydrogenation: This is a clean and high-yielding method, often employing catalysts like Palladium on carbon (Pd/C). It is generally preferred for its efficiency and the benign nature of the only byproduct, water. However, care must be taken as hydrogen gas is flammable.

  • Metal-Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl, acetic acid) are robust and cost-effective.[2] These reactions are often exothermic and require careful control of the addition of the acid.

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst (e.g., Pd/C), avoiding the need for gaseous hydrogen.

For this protocol, we will detail the catalytic hydrogenation method due to its high efficiency and clean reaction profile.

Experimental Protocol (Catalytic Hydrogenation)

Materials:

  • 4-Substituted-1-(3-methoxypropoxy)-2-nitrobenzene (from Protocol 1)

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the 4-substituted-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 eq) in MeOH or EtOH.

  • Carefully add a catalytic amount of 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the desired aniline, which is often pure enough for the subsequent step.

ParameterRecommended Value/ConditionRationale
Catalyst 10% Pd/CHighly efficient for nitro group reduction.
Catalyst Loading 5-10 mol%Sufficient for complete conversion.
Solvent MeOH, EtOHGood solubility for both starting material and product.
Hydrogen Source H₂ balloon or Parr apparatusProvides the necessary reducing agent.
Temperature Room TemperatureTypically sufficient for this transformation.

Application Protocol 3: Synthesis of Benzimidazoles

This protocol outlines the final cyclization step to form a benzimidazole ring, a common and medicinally important heterocycle. This is achieved by reacting the ortho-phenylenediamine derivative from Protocol 2 with a one-carbon source, such as an aldehyde or formic acid.[3]

Rationale and Mechanistic Pathway

The formation of the benzimidazole ring from an o-phenylenediamine involves a condensation reaction with a carbonyl compound or its equivalent. When an aldehyde is used, it first reacts with one of the amino groups to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized intermediate. Subsequent dehydration (aromatization) yields the stable benzimidazole ring. The use of an acid catalyst can facilitate both the imine formation and the final dehydration step.

G A 4-Substituted-2-(3-methoxypropoxy)aniline B Condensation with Aldehyde (R'CHO) A->B C Schiff Base Intermediate B->C D Intramolecular Cyclization C->D E Cyclized Intermediate D->E F Dehydration (Aromatization) E->F - H2O G 2,5-Disubstituted Benzimidazole F->G

Caption: Benzimidazole formation workflow.

Experimental Protocol (from Aldehyde)

Materials:

  • 4-Substituted-2-(3-methoxypropoxy)aniline (from Protocol 2)

  • Aldehyde of choice (R'CHO)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant)

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted-2-(3-methoxypropoxy)aniline (1.0 eq) in ethanol or acetic acid.

  • Add the desired aldehyde (1.0 - 1.2 eq) to the solution.

  • If using a milder condition, sodium metabisulfite (1.1 eq) can be added.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the final benzimidazole product.

ParameterRecommended Value/ConditionRationale
Carbon Source Aldehyde (R'CHO)Provides the C2 carbon of the benzimidazole ring.
Solvent EtOH, AcOHAcetic acid can also act as a catalyst.
Temperature RefluxTo drive the condensation and dehydration steps.
Reaction Time 4 - 12 hoursDependent on the reactivity of the aldehyde.

Conclusion

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a strategically designed building block that offers a reliable and versatile entry point into a wide range of heterocyclic systems. The protocols outlined in this guide for nucleophilic aromatic substitution, nitro group reduction, and subsequent benzimidazole formation provide a robust framework for researchers in drug discovery and materials science. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can effectively leverage this compound to accelerate the synthesis of novel and potentially impactful molecules.

References

  • Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A One-Pot Procedure for the Conversion of Aromatic and Heteroaromatic 2-Nitroamines into Bicyclic 2H-Benzimidazoles. Synlett, 2010(18), 2759–2764.
  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A Simple and Efficient Procedure for the Synthesis of Substituted Benzimidazoles. Synthesis, 2007(03), 417–427.
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave-Assisted Synthesis of 2-Substituted Benzimidazole Derivatives. Chemical & Pharmaceutical Bulletin, 55(1), 115–117.
  • Xue, D., & Long, Y.-Q. (2014). Metal-Free, TEMPO-Catalyzed Aerobic Oxidative C–N Bond Formation between sp3 C–H and N–H of N1-Alkyl-1,2-phenylenediamines: Synthesis of Multisubstituted and Fused Benzimidazoles. The Journal of Organic Chemistry, 79(10), 4727–4734.
  • Nale, D. B., & Bhanage, B. M. (2015). Zinc-Catalyzed Cyclization of o-Phenylenediamines and N-Substituted Formamides as C1 Sources for the Synthesis of Benzimidazoles. Synlett, 26(20), 2831–2834.
  • Baars, H., Beyer, A., Kohlhepp, S. V., & Bolm, C. (2014). Intramolecular N-Arylation of Amidines for the Synthesis of Benzimidazoles. Organic Letters, 16(2), 536–539.
  • Kim, Y., Kumar, M. R., Park, N., Heo, Y., & Lee, S. (2011). Copper-Catalyzed One-Pot Three-Component Synthesis of Benzimidazoles by a Combination of N-Arylation and C–H Amination. The Journal of Organic Chemistry, 76(22), 9577–9583.
  • Raja, D., Philips, A., Palani, P., Lin, W.-Y., Devikala, S., & Senadi, G. C. (2020). D-Glucose as a Biorenewable C1 Synthon for the Synthesis of Benzimidazoles. The Journal of Organic Chemistry, 85(17), 11531–11540.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • Lejarazo Gómez, E. F., Santos Santos, E., & Suarez Torres, S. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemical and Pharmaceutical Research, 5(5), 180-184.
  • Chem-Impex International, Inc. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

Sources

Application Note: Parallel Synthesis Strategies Using 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern medicinal chemistry, the physicochemical properties of a library are as critical as its biological potency. "Brick dust" compounds—highly potent but insoluble molecules—often fail in late-stage development. The building block 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) represents a strategic scaffold designed to preemptively address these solubility challenges.

This application note details the use of this building block in parallel synthesis. By incorporating a 3-methoxypropoxy tail early in the synthetic sequence, researchers can maintain solubility in polar organic solvents (DMSO, MeOH) throughout the library production process, facilitating cleaner reactions and easier purification. The 4-fluoro-2-nitro core serves as a "masked" aniline, offering a controlled entry point for divergent synthesis of kinase inhibitors, GPCR ligands, and benzazole-based heterocycles.

Chemical Profile & Reactivity Analysis

Before initiating parallel synthesis, it is crucial to understand the electronic and steric environment of the scaffold.

FeatureChemical MoietyFunction & Reactivity
Solubilizing Tail 3-Methoxypropoxy ether (

)
Physicochemical: Increases

character and H-bond acceptance, significantly improving solubility in DMSO/water. Stability: Stable to standard reduction, oxidation, and basic hydrolysis conditions.
Masked Handle Nitro group (

)
Synthetic Handle: Precursor to the primary aniline (

). Activation: Strongly electron-withdrawing, but typically reduced before further derivatization.
Pharmacophore Fluorine atom (

)
Metabolic Blocker: Blocks metabolic oxidation at the para-position relative to the ether. Electronic: Modulates the pKa of the eventual aniline. Reactivity: Meta to the nitro group; generally resistant to

under mild conditions, ensuring regioselectivity at the amine.
Structural Logic Diagram

G Scaffold 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Nitro 2-Nitro Group (Masked Aniline) Scaffold->Nitro Reduction Target Fluorine 4-Fluoro Group (Metabolic Block) Scaffold->Fluorine Stable Substituent Tail 3-Methoxypropoxy (Solubility Anchor) Scaffold->Tail Physicochemical Modulator Library Divergence Library Divergence Nitro->Library Divergence Amides, Ureas, Heterocycles

Figure 1: Functional decomposition of the building block showing the distinct roles of each moiety in library design.

Application 1: High-Throughput Nitro Reduction

The primary bottleneck in using nitroarenes in parallel synthesis is the reduction step. In a 96-well plate format, heterogeneous catalysts (Pd/C) can be difficult to filter, and dissolved metals (Sn, Fe) can lead to metal contamination.

Recommended Protocol: Transfer Hydrogenation using Formate/Pd(OAc)₂ or Flow Hydrogenation (H-Cube). Selected Method for Plates: Chemical Reduction using Iron/Ammonium Chloride (Robust & Cost-effective).

Protocol A: Plate-Based Reduction (Fe/NH₄Cl)

Target: Conversion of Nitro to Aniline

Reagents:

  • Substrate: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (0.1 mmol/well)

  • Reductant: Iron powder (5 equiv, 325 mesh)

  • Additive: Ammonium Chloride (NH₄Cl, 5 equiv)

  • Solvent: EtOH/Water (4:1 v/v)

Step-by-Step Workflow:

  • Dispensing: Dissolve the substrate in EtOH (400 µL) and dispense into a deep-well polypropylene plate.

  • Reagent Addition: Add aqueous NH₄Cl solution (100 µL) followed by solid Iron powder (approx. 28 mg). Note: Use a solid dispenser or pre-weighed scoops.

  • Reaction: Seal the plate with a breathable silicone mat. Shake vigorously at 70°C for 2 hours .

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (500 µL).

    • Filter through a Celite-packed filter plate into a receiver plate to remove iron sludge.

    • Wash the filter cake with EtOAc (2 x 200 µL).

  • Concentration: Evaporate solvents using a Genevac or N₂ blow-down. The resulting aniline is usually pure enough (>95%) for the next coupling step.

Application 2: Divergent Library Synthesis (The "Capping" Phase)

Once reduced to the aniline [4-Fluoro-2-amino-1-(3-methoxypropoxy)benzene] , the molecule becomes a versatile nucleophile. The following protocols describe its reaction with three distinct electrophile classes to generate a diverse library.

Workflow Logic

Workflow cluster_divergence Parallel Divergence Start Nitro Precursor Step1 Reduction (Fe/NH4Cl) Start->Step1 Intermediate Aniline Intermediate (Nucleophile) Step1->Intermediate PathA Route A: Amides (R-COCl / Pyridine) Intermediate->PathA PathB Route B: Ureas (R-NCO) Intermediate->PathB PathC Route C: Sulfonamides (R-SO2Cl) Intermediate->PathC PathD Route D: Cyclization (CDI -> Benzoxazolone) Intermediate->PathD

Figure 2: Divergent synthesis workflow transforming the reduced aniline into four distinct chemotypes.

Protocol B: Parallel Amide Coupling (Acylation)

Target: Library of N-(5-fluoro-2-(3-methoxypropoxy)phenyl)amides

Reagents:

  • Scaffold: Crude Aniline from Protocol A (approx. 0.1 mmol)

  • Electrophiles: Diverse Acid Chlorides (1.2 equiv)

  • Base: Pyridine (2.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DCM (Anhydrous)

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine)

Steps:

  • Dissolution: Re-dissolve the dried aniline in DCM (500 µL).

  • Base Addition: Add Pyridine (16 µL, 0.2 mmol).

  • Coupling: Add Acid Chloride solution (0.12 mmol in 100 µL DCM).

  • Incubation: Shake at Room Temperature (RT) for 4 hours.

  • Scavenging (Crucial for Purity):

    • Add PS-Trisamine resin (approx. 50 mg, ~3 mmol/g loading) to scavenge excess acid chloride.

    • Shake for 2 hours.

  • Filtration: Filter into a pre-weighed plate.

  • QC: Analyze via LC-MS. The fluorine atom provides a distinct mass signature.

Protocol C: Benzoxazolone Formation (Cyclization)

Target: 6-Fluoro-3H-benzo[d]oxazol-2-one derivatives

This scaffold is ideal for creating benzoxazolones, a privileged pharmacophore in CNS and analgesic drug discovery.

Reagents:

  • Reagent: 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Acetonitrile (MeCN) or THF

  • Temperature: 60°C

Steps:

  • Dissolve the aniline (0.1 mmol) in MeCN (1 mL).

  • Add CDI (0.15 mmol, 1.5 equiv).

  • Heat to 60°C for 3 hours.

  • Note: This reaction forms a cyclic urea. If the starting material was the phenol (2-aminophenol), it would form the benzoxazolone.

    • Correction Check: Our molecule is an ether (1-alkoxy). Therefore, it cannot cyclize to a benzoxazolone directly because the oxygen is alkylated.

    • Alternative Cyclization: This aniline can be used to form Quinoxalinones if reacted with alpha-keto esters, or Benzimidazoles if the ether is cleaved (unlikely in library mode) or if the nitrogen is coupled to an ortho-functionalized heterocycle.

    • Strategic Pivot: For this specific ether-linked scaffold, the primary value is as a Solubilized Aniline . Do not attempt benzoxazolone cyclization unless deprotection of the ether is planned (BBr3 treatment), which negates the solubility benefit. Focus on Urea/Amide libraries.

Case Study: Kinase Inhibitor "Tail" Synthesis

Many kinase inhibitors (e.g., Gefitinib, Erlotinib) feature an aniline coupled to a quinazoline or pyrimidine core, with a solubilizing ether tail.

Objective: Synthesize a library of 4-anilinoquinazolines.

  • Core: 4-Chloro-6,7-dimethoxyquinazoline.

  • Nucleophile: The aniline derived from our building block.

  • Reaction:

    
     displacement.
    

Protocol:

  • Mix Core (0.1 mmol) and Aniline (0.1 mmol) in Isopropanol (IPA, 1 mL).

  • Heat to 80°C for 12 hours.

  • The product precipitates as the HCl salt.

  • Filter, wash with cold IPA, and dry.

  • Result: The 3-methoxypropoxy group ensures the final inhibitor has adequate aqueous solubility for biological testing.

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated dry. Always keep in solution or wet paste during scale-up.

  • Fluorine NMR: Use

    
     NMR for rapid reaction monitoring. The shift of the fluorine atom is highly sensitive to the oxidation state of the nitrogen (Nitro vs. Amine vs. Amide).
    
    • Nitro: ~ -110 to -120 ppm.

    • Aniline: Shift moves upfield significantly.

References

  • Reduction of Nitro Groups: Orlandi, M., et al. "Metal-Free Reduction of Nitro Aromatics."[2] Org.[2][3] Lett., 2015, 17 , 3941-3943.[2] Link

  • Parallel Synthesis Protocols: "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem. Link

  • Benzoxazolone/Scaffold Synthesis: "Lead Optimization of Benzoxazolone Carboxamides." J. Med. Chem., 2020.[4] Link

  • Building Block Data: "4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Product Page." Sigma-Aldrich. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene before handling.

Sources

The Synthetic Utility of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Nitroaromatics in Agrochemical Design

The introduction of fluorine into active agrochemical molecules is a widely recognized strategy for enhancing biological efficacy. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes. When combined with a nitroaromatic scaffold, as in the case of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , a versatile chemical intermediate is formed. While specific applications of this particular molecule are not extensively documented in public literature, its structural motifs are emblematic of precursors used in the synthesis of modern herbicides and fungicides.

This guide provides a detailed exploration of the potential applications of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in agrochemical research. We will delve into its role as a key building block, propose a synthetic pathway to a novel herbicidal compound, and provide detailed protocols for its synthesis and biological evaluation. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new crop protection agents.

Core Concepts: Why 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a Promising Intermediate

The chemical architecture of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene offers several strategic advantages for the synthetic chemist. The electron-withdrawing nature of the nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile displacement of the fluorine atom by a variety of nucleophiles, a common strategy in the synthesis of complex agrochemicals.[1] The methoxypropoxy side chain can influence the solubility and transport properties of the final molecule within the plant.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of chemical diversity. This two-pronged reactivity – at the fluorine-bearing carbon and the nitro group – makes this class of compounds a powerful platform for generating libraries of novel candidate agrochemicals.

Application in Herbicide Synthesis: A Proposed Pathway

A plausible application of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is in the synthesis of pre-emergent herbicides. Many commercial herbicides function by inhibiting key enzymes in a weed's metabolic pathways.[2][3] The following section outlines a hypothetical, yet chemically sound, synthetic route to a novel herbicide candidate, tentatively named "Nitro-Ether Amide Herbicide (NEAH)," using our subject compound as the starting material.

Synthetic Workflow for NEAH

The overall synthetic strategy involves a three-step process:

  • Nucleophilic aromatic substitution to introduce a toxophoric moiety.

  • Reduction of the nitro group to an amine.

  • Acylation of the resulting aniline to form the final active ingredient.

G A 4-Fluoro-1-(3-methoxypropoxy)- 2-nitrobenzene B Nucleophilic Aromatic Substitution (SNA_r) A->B React with a heterocyclic thiol C Intermediate 1 B->C D Nitro Group Reduction C->D e.g., Catalytic Hydrogenation E Intermediate 2 (Aniline derivative) D->E F Acylation E->F React with an acyl chloride G Final Product (NEAH) F->G G cluster_0 Herbicide Action cluster_1 Molecular Target cluster_2 Physiological Effect A NEAH Herbicide B Plant Uptake (Root or Foliar) A->B C Translocation to Meristematic Tissues B->C D Target Enzyme (e.g., Acetolactate Synthase) C->D E Inhibition of Enzyme Activity D->E F Disruption of Amino Acid or Lipid Biosynthesis E->F G Cessation of Growth F->G H Plant Death G->H

Sources

Process Scale-Up and Synthesis Protocol for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Design

The compound 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) serves as a critical electrophilic intermediate in the synthesis of advanced alkoxylated aniline derivatives, which are frequently utilized in the development of targeted kinase inhibitors. Transitioning the synthesis of this molecule from a milligram-scale discovery route to a robust, kilogram-scale process requires a fundamental redesign of the reaction parameters to ensure thermodynamic safety, scalability, and high atom economy.

The synthesis relies on a Williamson ether etherification between 4-fluoro-2-nitrophenol and 1-bromo-3-methoxypropane[1].

Causality in Reagent Selection:

  • Base Selection: The electron-withdrawing nitro group at the ortho position of 4-fluoro-2-nitrophenol significantly increases the acidity of the hydroxyl proton (pKa ~7.3). Because of this electronic effect, a mild, heterogeneous solid base such as Potassium Carbonate (

    
    ) is thermodynamically sufficient to drive quantitative phenoxide formation[2]. This eliminates the need for hazardous, highly reactive bases like sodium hydride, fundamentally improving the safety profile of the scale-up operation.
    
  • Electrophile Optimization: 1-bromo-3-methoxypropane is selected over its chloride counterpart. The superior polarizability and leaving-group ability of the bromide ion allow the alkylation to proceed efficiently at 80°C without the need for a phase-transfer catalyst (PTC) or extended reaction times that could degrade the product[3].

  • Solvent Substitution: In medicinal chemistry discovery routes, N,N-Dimethylformamide (DMF) is routinely employed for etherifications. However, translating a DMF-based process to a large scale introduces severe engineering bottlenecks, notably its high boiling point (153°C) and the difficulty of its complete removal during aqueous workup. By substituting DMF with Acetonitrile (MeCN), we establish a self-limiting thermal environment; MeCN's boiling point of 82°C inherently prevents the reaction from reaching the onset decomposition temperature (

    
    ) of the nitroaromatic system, while allowing for easy solvent recovery via distillation[4].
    

Process Workflow Visualization

ProcessWorkflow N1 Charge Reactants 4-Fluoro-2-nitrophenol + K2CO3 + MeCN N2 Deprotonation Stir 1h at 60°C N1->N2 Base activation N3 Dosing 1-Bromo-3-methoxypropane N2->N3 Controlled addition N4 Alkylation 80°C for 8-10h N3->N4 Williamson Ether Synthesis N5 Aqueous Workup Extraction in EtOAc N4->N5 IPC: <1% SM N6 Crystallization Heptane / IPA swap N5->N6 Phase separation N7 Isolated API Intermediate >98% Purity N6->N7 Filtration & Drying

Fig 1: Process workflow for scale-up synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

Self-Validating Experimental Protocol (1.0 kg Scale)

This protocol is engineered as a self-validating system. It relies on strict In-Process Controls (IPCs) that dictate whether the process can advance to the next unit operation, ensuring that failures are caught and corrected dynamically.

Step 1: System Preparation and Deprotonation

  • Purge a 50 L glass-lined jacketed reactor with

    
     for 15 minutes to displace atmospheric oxygen.
    
  • Charge the reactor with 10.0 L of anhydrous Acetonitrile (MeCN).

  • Self-Validation Check: Pull a 10 mL solvent sample for Karl Fischer (KF) titration. Do not proceed unless moisture is <0.10% w/w. (Excess moisture will hydrolyze the alkylating agent).

  • Charge 1.00 kg (6.36 mol) of 4-fluoro-2-nitrophenol. Begin agitation at 150 RPM.

  • Charge 1.32 kg (9.54 mol, 1.5 eq) of finely milled, anhydrous

    
    .
    
  • Heat the suspension to 60°C and age for 1 hour to ensure complete phenoxide formation. The solution will transition to a deep red/orange color, indicative of the phenoxide anion.

Step 2: Alkylation and Exotherm Control

  • Maintain the reactor at 60°C.

  • Using an addition funnel or dosing pump, add 1.07 kg (6.99 mol, 1.1 eq) of 1-bromo-3-methoxypropane dropwise over 2 hours.

    • Causality Note: Dosing the electrophile controls the reaction kinetics and mitigates any sudden exothermic spikes, maintaining thermal safety.

  • Following the addition, ramp the reactor temperature to 80°C (gentle reflux) and maintain for 8 hours.

Step 3: IPC Validation (The Feedback Loop)

  • At the 8-hour mark, halt heating and pull a 1 mL aliquot. Dilute with 5 mL MeCN, filter through a 0.45 µm syringe filter, and analyze via HPLC (254 nm).

  • Self-Validation Check: The peak area of 4-fluoro-2-nitrophenol must be < 1.0% . If the threshold is not met, the causality is typically traced to bulk mass transfer limitations of the heterogeneous

    
    . The system mandates an additional 2-hour hold at 80°C. Do not proceed to workup until this critical quality attribute is met.
    

Step 4: Workup and Isolation

  • Cool the reactor to 25°C. Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with 2.0 L of MeCN.
  • Concentrate the filtrate under reduced pressure (40°C, 100 mbar) to remove MeCN.

  • Partition the resulting crude oil between 15.0 L of Ethyl Acetate (EtOAc) and 10.0 L of deionized water. Agitate for 15 minutes, then allow phases to separate for 30 minutes.

  • Discard the lower aqueous phase. Wash the organic phase with 5.0 L of 5% aqueous NaOH (to remove any trace unreacted phenol), followed by 5.0 L of brine.

  • Concentrate the organic layer to approximately 3.0 L. Perform a solvent swap by continuously adding Heptane (10.0 L) while distilling off EtOAc until the internal temperature reaches the boiling point of Heptane (98°C).

  • Cool the mixture gradually to 5°C at a rate of 15°C/hour to induce crystallization.

  • Filter the crystalline solid, wash with cold Heptane (2.0 L), and dry in a vacuum oven at 45°C for 12 hours.

Quantitative Process Data

Table 1: Stoichiometric and Material Balance

MaterialMW ( g/mol )EquivalentsMass/VolumeMolesFunction
4-Fluoro-2-nitrophenol157.101.001.00 kg6.36Limiting Reagent
1-Bromo-3-methoxypropane153.021.101.07 kg6.99Alkylating Agent
Potassium Carbonate138.211.501.32 kg9.54Base
Acetonitrile41.05-10.0 L-Reaction Solvent
Ethyl Acetate88.11-15.0 L-Extraction Solvent

Table 2: In-Process Control (IPC) and Quality Specifications

ParameterAnalytical MethodAcceptance CriteriaCorrective Action if Failed
Solvent MoistureKarl Fischer Titration< 0.10% w/wContinue azeotropic distillation
Reaction ConversionHPLC (Area %)< 1.0% starting materialHold at 80°C for additional 2h
Product PurityHPLC (Area %)> 98.0%Recrystallize from Heptane/IPA
Residual SolventsGC-HS< 410 ppm (MeCN)Extend vacuum drying at 45°C

Analytical Characterization

To confirm the structural integrity of the isolated 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, the following analytical signatures should be verified:

  • Appearance: Pale yellow to off-white crystalline solid.

  • LC-MS:

    
     expected at m/z 230.08.
    
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.60 (dd, 1H, Ar-H adjacent to
    
    
    ), 7.25 (ddd, 1H, Ar-H), 7.05 (dd, 1H, Ar-H adjacent to ether), 4.15 (t, 2H,
    
    
    ), 3.55 (t, 2H,
    
    
    ), 3.35 (s, 3H,
    
    
    ), 2.10 (quintet, 2H,
    
    
    ).

References

  • Sigma-Aldrich. (n.d.). 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene. CAS No.: 1233958-94-5.
  • Harrington, P. J. (2011). Pharmaceutical Process Chemistry for Synthesis: Rethinking the Routes to Scale-Up. John Wiley & Sons.
  • Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Williamson ether synthesis protocol. Organic Chemistry Research, 3(1), 73-85.
  • Adibnejad, M., et al. (n.d.). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols.
  • Peng, H. (2020). Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction. ACS Omega.

Sources

Application Note: Chromatographic Purification of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

[1]

Executive Summary

This guide details the chromatographic isolation of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5).[1] This molecule is a critical intermediate, often synthesized via the Williamson ether alkylation of 4-fluoro-2-nitrophenol.[1] The purification challenge lies in quantitatively removing unreacted phenolic starting material (highly polar, acidic) and excess alkylating agents (non-polar) to prevent downstream side reactions in catalytic hydrogenation or nucleophilic aromatic substitution steps.[1]

This protocol synthesizes liquid-liquid extraction (LLE) workup with Flash Chromatography and Preparative HPLC to achieve >99.5% purity.[1]

Compound Properties & Synthesis Context

To design an effective separation, we must understand the physicochemical difference between the target and its impurities.[1]

CompoundRoleStructure NotePolarity (Est.[1] LogP)Detection (UV)
Target ProductNitro-aryl etherModerate (~2.[1]5)254 nm, 280 nm
4-Fluoro-2-nitrophenol PrecursorFree phenol (acidic)High (Polar) (~1.[1]8)254 nm (Yellow)
1-Bromo-3-methoxypropane ReagentAlkyl halideLow (Non-polar)Weak UV
DMF/DMAc SolventAmideVery High<230 nm

Purification Logic: The synthesis typically involves reacting the phenol with the bromide in DMF using a base (

1
  • Primary Challenge: The unreacted phenol can co-elute if the mobile phase is too polar.[1]

  • Secondary Challenge: Residual DMF causes peak broadening in normal phase chromatography.

  • Solution: A rigorous aqueous workup is mandatory before chromatography to remove DMF and bulk phenol (via basic wash).[1]

Pre-Purification Workup Protocol (Critical)

Direct injection of the crude reaction mixture onto a silica column is not recommended due to the high boiling point of DMF and the potential for phenol tailing.[1]

Step-by-Step Workup:

  • Quench: Dilute the reaction mixture (DMF) with 5 volumes of Water.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Why MTBE? It extracts the ether product well but pulls less DMF than EtOAc.[1]

  • Basic Wash (The Separation Key): Wash the combined organic layer with 1M NaOH or Sat.[1]

    
     .
    
    • Mechanism:[1][2] This deprotonates the unreacted 4-fluoro-2-nitrophenol (

      
       ~7), forcing it into the aqueous layer as the phenoxide salt.[1] The target ether remains in the organic layer.[1]
      
  • Drying: Wash with Brine, dry over

    
    , filter, and concentrate to a yellow oil.
    
Method Development: Thin Layer Chromatography (TLC)[1][2][3][4]

Before scale-up, establish the Retardation Factor (


1

Solvent System Scouting:

  • System A (100% Hexane): Product stays at baseline (

    
     < 0.1).
    
  • System B (1:1 Hexane:EtOAc): Product moves to solvent front (

    
     > 0.8).[1]
    
  • Optimal System (80:20 Hexane:EtOAc):

    • Target

      
      : 0.35 – 0.45 
      
    • Impurity (Phenol):

      
       < 0.1 (if residual).[1]
      
    • Impurity (Bromide):

      
       > 0.8 (stains with 
      
      
      ).[1]

Visualizing the Separation Logic:

PurificationLogiccluster_TLCTLC Plate VisualizationCrudeCrude Reaction Mix(DMF, Phenol, Product, Bromide)WorkupAq. Workup (1M NaOH)Removes Phenol & DMFCrude->Workup PartitioningTLCTLC Scouting(80:20 Hex:EtOAc)Workup->TLC OptimizationFlashFlash ChromatographyGradient: 5-40% EtOAcTLC->Flash Scale-upSpot1Top: Alkyl Bromide(Non-polar)Spot2Mid: Target Ether(Rf ~0.4)Spot3Base: Residual Phenol(Polar/Ionic)

Figure 1: Workflow logic from crude mixture to chromatographic separation.

Flash Chromatography Protocol[2][4]

Instrument: Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash or Biotage Selekt).[1] Stationary Phase: Spherical Silica Gel, 20-40 µm (High Performance).[1] Detection: UV-Vis at 254 nm (Nitro aromatic) and 280 nm .[1]

Loading Capacity:

  • Liquid Load: Not recommended if residual DMF exists.[1]

  • Solid Load (Preferred): Adsorb crude oil onto Celite 545 or Silica (1:2 ratio) and dry pack into a cartridge.[1] This eliminates solvent effects and sharpens peaks.[1]

Gradient Table (Linear):

Time (CV) % Solvent B (EtOAc) % Solvent A (Hexane/Heptane) Action
0.0 0 100 Equilibration
1.0 5 95 Injection/Hold
10.0 40 60 Linear Gradient
12.0 100 0 Wash (Elute polar impurities)

| 15.0 | 100 | 0 | End Run |[1]

Note: The product typically elutes between 15-25% EtOAc.[1]

Preparative HPLC Protocol (Polishing)

For pharmaceutical applications requiring >99.5% purity (e.g., removing trace regioisomers), Reverse Phase (RP) HPLC is utilized.[1]

System Parameters:

  • Column: C18 (Octadecyl), 5 µm, 19 x 150 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]

    • Why Acid? Keeps any residual phenolic impurities protonated (neutral) to prevent peak tailing, although the target is neutral.[1]

  • Flow Rate: 15-20 mL/min.

Gradient Strategy: The presence of the fluorine and nitro groups makes the molecule moderately polar.[1] A standard generic gradient is often sufficient.[1]

HPLC_GradientStartStart5% BRampRampStart->RampElutionTarget Elution~55-65% BRamp->ElutionWashColumn Wash95% BElution->Wash

Figure 2: Preparative HPLC gradient profile.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Broad/Tailing Peak Residual DMF or PhenolImprove aqueous workup. Use solid load (Celite).[1]
Early Elution (

> 0.6)
Solvent too polarReduce initial EtOAc to 0-5%. Switch to Heptane.
Yellow Co-elution 4-Fluoro-2-nitrophenolThe basic wash failed.[1] Re-dissolve in EtOAc and wash with 1M NaOH.
No Product on Column PrecipitationEnsure sample is fully soluble in the mobile phase. If using Hexane, ensure the oil doesn't "crash out" upon injection; add a small amount of DCM if liquid loading.[1]
References
  • Sigma-Aldrich. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Product Page. Accessed Oct 2023.[1] Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24861290, 4-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Standard Flash Chromatography Protocol).[1]

  • BenchChem. Purification of Crude 2-Bromo-4-ethoxy-1-nitrobenzene. (Analogous purification logic). Link[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis & Impurity Control for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho-Paradox"

The synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene presents a classic but deceptive challenge in nucleophilic aromatic substitution (


).

The target molecule implies the selective displacement of a fluorine atom ortho to the nitro group in the precursor (2,4-difluoronitrobenzene), while leaving the para -fluorine intact. Thermodynamically and kinetically, standard


 conditions (polar aprotic solvents, high heat) favor attack at the para-position due to steric freedom, leading to the formation of the unwanted regioisomer 2-Fluoro-4-(3-methoxypropoxy)-1-nitrobenzene .

This guide addresses the reversal of this selectivity, control of bis-substitution, and alternative synthetic strategies.

Module 1: The Regioisomer Impurity (Critical)

Symptom:

  • HPLC shows a major impurity peak (~15–40%) with identical mass (

    
    ) to the product.
    
  • 
     NMR shows a shift characteristic of a fluorine ortho to a nitro group (approx. -110 to -120 ppm) rather than the desired meta relationship (approx. -100 to -110 ppm, depending on solvent).
    
  • 
     NMR coupling constants for the aromatic protons do not match the expected 1,2,4-substitution pattern of the target.
    

Root Cause: In 2,4-difluoronitrobenzene , the C4-fluorine (para) is less sterically hindered than the C2-fluorine (ortho). In polar aprotic solvents (DMF, DMSO), the nucleophile (3-methoxypropoxide) is "naked" and highly reactive, preferentially attacking the accessible C4 position.

Troubleshooting Protocol:

ParameterStandard (Problematic) ConditionCorrective Action (Ortho-Selective) Mechanism of Action
Solvent DMF, DMSO, NMPToluene or Xylenes Non-polar solvents promote a "contact ion pair" mechanism where the cation (

or

) coordinates with the Nitro oxygen and the Fluorine, guiding the alkoxide to the ortho position.
Base/Cation

or

w/ 18-Crown-6
LiOtBu or KOH (without crown ether)Lithium and Potassium facilitate the cyclic transition state required for ortho-attack. Avoid sequestering agents (crown ethers) that separate the ion pair.
Temperature High (>80°C)Low to Moderate (-20°C to 25°C) Lower temperatures favor the ordered transition state of the ortho-attack over the entropically favored para-attack.

Q: I am already using Toluene but conversion is <5% after 24 hours. Why? A: Toluene is non-polar, so the solubility of inorganic bases (


) is poor.
  • Fix: Use a phase transfer catalyst (PTC) carefully. However, PTCs can sometimes disrupt the coordination effect.

  • Better Fix: Pre-form the alkoxide. React 3-methoxypropan-1-ol with NaH or LiOtBu in THF, strip the solvent, and resuspend the alkoxide in Toluene before adding the nitrobenzene substrate.

Module 2: Bis-Substitution (Over-Reaction)

Symptom:

  • Loss of all fluorine signal in

    
     NMR.
    
  • Mass spec shows M+ [Alkoxy] shift.

  • Formation of 1,2-bis(3-methoxypropoxy)-4-nitrobenzene (or similar isomers).

Root Cause: The product, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, still contains a fluorine atom at the C4 position. This fluorine is meta to the nitro group (less active) but para to the newly formed alkoxy group (which is electron-donating). While deactivated compared to the starting material, it can still react if the nucleophile is in large excess or temperature is uncontrolled.

Control Strategy:

  • Stoichiometry: Limit the nucleophile (3-methoxypropan-1-ol) to 0.95 – 1.05 equivalents . Do not use excess.

  • Reverse Addition: Add the alkoxide solution slowly to the nitrobenzene solution . This ensures the concentration of nucleophile is always low relative to the substrate, minimizing the chance of the product encountering a second alkoxide molecule.

Module 3: Alternative Synthesis (The "Clean" Route)

If the


 regioselectivity remains poor (<90:10 ratio), switch to the Phenol Alkylation route. This route is chemically unambiguous regarding the position of the substituents.

Protocol:

  • Starting Material: 4-Fluoro-2-nitrophenol .

  • Reagent: 1-Bromo-3-methoxypropane (or the corresponding Tosylate).

  • Conditions:

    
     (1.5 eq), Acetone or Acetonitrile, Reflux.
    

Comparison:

FeatureRoute A:

on 2,4-Difluoronitrobenzene
Route B: Alkylation of 4-Fluoro-2-nitrophenol
Regioselectivity Poor to Moderate (Requires strict control)Excellent (Structure fixed by starting material)
Cost Low (2,4-DFNB is cheap)Moderate (Phenol is slightly more expensive)
Purification Difficult (Isomers have similar polarity)Easy (Main impurity is unreacted phenol)
Recommendation Use for Bulk Scale (if optimized)Use for MedChem/Pilot Scale (<100g)

Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation between the desired Ortho-pathway, the unwanted Para-pathway, and the Bis-substitution risk.

ReactionPathways Figure 1: Divergent pathways in the SNAr of 2,4-difluoronitrobenzene. Solvent choice dictates the Major Path. Start 2,4-Difluoronitrobenzene (Substrate) OrthoTS Ortho-Transition State (Metal Coordinated) Start->OrthoTS Non-polar solvent (Toluene) ParaTS Para-Transition State (Sterically Favored) Start->ParaTS Polar solvent (DMF/DMSO) Target TARGET PRODUCT 4-Fluoro-1-(alkoxy)-2-nitrobenzene OrthoTS->Target Major Path Impurity1 REGIO-IMPURITY 2-Fluoro-4-(alkoxy)-1-nitrobenzene ParaTS->Impurity1 Major Path Impurity2 BIS-IMPURITY Bis(alkoxy)-nitrobenzene Target->Impurity2 Excess Nucleophile High Temp Impurity1->Impurity2 Excess Nucleophile

Experimental Protocol (Optimized Ortho-Selective Method)

Objective: Synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene with >95:5 Regioselectivity.

  • Alkoxide Formation:

    • Charge a reactor with 3-methoxypropan-1-ol (1.0 eq) and anhydrous Toluene (10 V).

    • Cool to 0°C.

    • Add Potassium tert-butoxide (

      
      )  (1.05 eq) portion-wise. Stir for 30 min.
      
    • Note:

      
       is preferred over Carbonates for solubility in Toluene.
      
  • Substrate Addition:

    • Dissolve 2,4-Difluoronitrobenzene (1.0 eq) in Toluene (2 V).

    • Add the substrate solution dropwise to the alkoxide mixture at 0°C to -5°C.

    • Critical: Maintain low temperature during addition to maximize kinetic control via coordination.

  • Reaction:

    • Allow to warm slowly to 20–25°C (Room Temp).

    • Monitor by HPLC after 4 hours.

    • Stop Criteria: Consumption of starting material >98%.[1][2] Do not push for 100% if Bis-impurity starts forming.

  • Workup:

    • Quench with water. Separate layers.

    • Wash organic layer with 1N HCl (to remove any unreacted alkoxide/base) and Brine.

    • Dry over

      
       and concentrate.
      

References

  • Sythana, S. K., et al. (2014).[3] "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene." Organic Process Research & Development, 18(8), 1002–1009.

  • Bunnett, J. F., & Morath, R. J. (1955). "Steric acceleration in the reaction of 2,4-difluoronitrobenzene with piperidine." Journal of the American Chemical Society, 77(19), 5051-5055.

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard Reference for SNAr Mechanisms and Ortho-Effects).

Sources

Optimization of reaction conditions for "4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers optimizing the synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5). It addresses the specific chemical engineering challenges associated with Nucleophilic Aromatic Substitution (


) on fluorinated nitrobenzenes.

Topic: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Synthesis Document ID: TS-OPT-229-F Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization

Core Reaction Logic & Pathway Analysis

The synthesis of this intermediate hinges on the regioselective displacement of a fluoride ion by an alkoxide nucleophile. Understanding the electronic activation provided by the nitro group is critical for controlling impurity profiles.

Primary Synthetic Route: Regioselectivity

The standard industrial route utilizes 2,5-Difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene) as the electrophile.

  • Mechanism: The nitro group (

    
    ) acts as a strong electron-withdrawing group (EWG).
    
  • Regiochemistry: It activates the ortho and para positions towards nucleophilic attack. In 2,5-difluoronitrobenzene, the fluorine at position 2 is ortho to the nitro group (highly activated), while the fluorine at position 5 is meta (deactivated/unreactive).

  • Outcome: This electronic difference ensures high regioselectivity for the target molecule.

ReactionPathway SM 2,5-Difluoronitrobenzene (CAS: 369-34-6) TS Meisenheimer Complex (Ortho-attack) SM->TS Nucleophilic Attack (C-2) Impurity Impurity A: 4-Fluoro-2-nitrophenol (Hydrolysis Product) SM->Impurity H₂O / OH⁻ (Side Reaction) Reagent 3-Methoxypropan-1-ol + Base (K2CO3) Reagent->TS Product TARGET: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) TS->Product -F⁻ (Fast)

Figure 1: Reaction pathway illustrating the regioselective


 mechanism and the primary hydrolysis side reaction.

Troubleshooting & Optimization (Q&A)

Category A: Regioselectivity & Yield

Q1: I am observing a ~5-10% impurity that is difficult to separate. Is this the regioisomer? Technical Insight: It is highly unlikely to be the regioisomer (substitution at the meta-fluorine). The meta-position is electronically deactivated.

  • Diagnosis: The impurity is most likely 4-Fluoro-2-nitrophenol (CAS: 394-33-2), resulting from the hydrolysis of the activated fluorine by trace water in the solvent or base.

  • Verification: Check the proton NMR. The phenol proton (exchangeable) or a shift in the aromatic region will distinguish it.

  • Solution:

    • Dry Solvents: Ensure DMF or Acetonitrile (ACN) is anhydrous (<50 ppm water).

    • Base Handling: Potassium Carbonate (

      
      ) is hygroscopic. Grind fresh and dry in an oven at 120°C before use.
      
    • Alternative: Switch to a milder base like Cesium Carbonate (

      
      ) which often allows for lower reaction temperatures, reducing hydrolysis rates.
      

Q2: Why is the reaction stalling at 80-90% conversion? Technical Insight: The leaving group is fluoride, which forms HF/fluoride salts. As the reaction progresses, the accumulation of fluoride can inhibit the reaction or lead to buffering effects if the base is not in sufficient excess.

  • Optimization:

    • Stoichiometry: Use 1.1 to 1.2 equivalents of 3-methoxypropan-1-ol.

    • Base: Ensure at least 1.5 to 2.0 equivalents of base to neutralize the HF generated and drive the equilibrium.

    • Temperature: If running at Room Temperature (RT), increase to 50–60°C . The activation energy for ortho-fluorine displacement is low, but complete conversion often requires mild heating.

Category B: Reagents & Conditions

Q3: Can I use Sodium Hydride (NaH) to speed up the reaction? Technical Insight: While NaH generates a highly reactive alkoxide, it is not recommended for this specific substrate.

  • Risk: The nitro group is susceptible to reduction or electron-transfer side reactions (SET mechanism) with strong hydride donors, leading to azo/azoxy impurities or tarring.

  • Recommendation: Stick to carbonate bases (

    
     or 
    
    
    
    ) in a polar aprotic solvent (DMF, DMSO, NMP, or ACN). These provide a "soft" deprotonation that favors clean
    
    
    without touching the nitro group.

Q4: How do I remove the excess 3-methoxypropan-1-ol during workup? Technical Insight: 3-Methoxypropan-1-ol has a high boiling point (~150°C) and significant water solubility.

  • Protocol:

    • Aqueous Wash: The alcohol is water-soluble. Perform at least 3 washes with water/brine during extraction.

    • Distillation: If large excesses were used, high-vacuum Kugelrohr distillation may be required.

    • Chromatography: The alcohol is much more polar than the nitrobenzene product. A short silica plug eluting with 10-20% EtOAc/Hexanes will easily retain the alcohol.

Optimized Experimental Protocol

Objective: Synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene on a 10g scale.

Materials Table
ReagentMW ( g/mol )Equiv.Mass/VolRole
2,5-Difluoronitrobenzene 159.091.010.0 gSubstrate
3-Methoxypropan-1-ol 90.121.16.23 g (6.6 mL)Nucleophile
Potassium Carbonate 138.211.513.0 gBase
Acetonitrile (Anhydrous) --100 mL (10V)Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 2,5-Difluoronitrobenzene (10.0 g) and anhydrous Acetonitrile (100 mL). Stir to dissolve.

  • Base Addition: Add powdered, dry Potassium Carbonate (13.0 g) in one portion. The suspension may turn slightly yellow.

  • Nucleophile Addition: Add 3-Methoxypropan-1-ol (6.6 mL) dropwise over 5 minutes at Room Temperature (RT).

  • Reaction:

    • Heat the mixture to 50°C (internal temperature).

    • Monitor by TLC (20% EtOAc/Hexanes) or HPLC. The starting material (

      
      ) should disappear, and the product (
      
      
      
      ) will form.
    • Typical reaction time: 4–6 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad. Rinse the pad with EtOAc.
    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Redissolve the residue in EtOAc (100 mL) and wash with Water (3 x 50 mL) to remove unreacted alcohol and residual salts.

    • Wash with Brine (1 x 50 mL), dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude yellow oil is often sufficiently pure (>95%).

    • If necessary, purify via flash column chromatography (SiO2, Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Yield Expectation: 85–95% (approx. 12.5–14.0 g).[1]

References & Authority

  • Substrate Reactivity: The activation of ortho-fluorine in 2,5-difluoronitrobenzene is a documented standard in

    
     chemistry. See: Beilstein J. Org. Chem.2016 , 12, 1911–1924 for analogous regioselectivity discussions. 
    
  • Impurity Profiling: Hydrolysis of activated fluoronitrobenzenes to nitrophenols (e.g., 4-fluoro-2-nitrophenol, CAS 394-33-2) is the primary competing pathway in wet solvents.

  • Target Molecule: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233958-94-5) is commercially available and used as an intermediate in kinase inhibitor synthesis.

Sources

Technical Support Center: Troubleshooting Guide for "4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a critical pharmacophore intermediate, primarily used in the synthesis of EGFR tyrosine kinase inhibitors (similar to Gefitinib and Erlotinib analogs). Its structural integrity—specifically the retention of the fluorine atom and the stability of the ether chain—is paramount for downstream biological activity.

This guide addresses the three most common failure modes reported by researchers:

  • Defluorination during nitro reduction (yielding the des-fluoro byproduct).

  • Incomplete Alkylation during the precursor synthesis.

  • Oxidative Instability of the resulting aniline product.

Chemical Profile
PropertySpecification
CAS Number Variable by isomer; generic ref: 28987-45-3 (isomer analog)
Molecular Formula

Key Functional Groups Nitro (

), Fluoro (

), Ether (

)
Critical Reactivity The C-F bond is meta to the nitro group but para to the alkoxy group.[1] While generally stable, it is susceptible to hydrogenolysis under vigorous catalytic hydrogenation.

Master Reaction Workflow & Troubleshooting Logic

The following diagram outlines the standard synthesis pathway and the critical decision points where errors frequently occur.

G Start Start: 4-Fluoro-2-nitrophenol Alkylation Step 1: Alkylation (1-bromo-3-methoxypropane) Start->Alkylation Intermediate Target Nitro Compound (4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene) Alkylation->Intermediate Success Error1 Issue: Low Yield / O-Alkylation Failure Alkylation->Error1 Failure Mode Reduction Step 2: Nitro Reduction Intermediate->Reduction Product Final Product: Aniline Derivative Reduction->Product Mild Cond. Error2 Issue: Defluorination (C-F Cleavage) Reduction->Error2 Pd/C, High H2 Error3 Issue: Incomplete Reduction (Hydroxylamine) Reduction->Error3 Poisoned Cat.

Figure 1: Synthetic workflow for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene showing critical failure points (Red).

Troubleshooting Module: Synthesis (Alkylation Step)

Context: The formation of the ether linkage via


 reaction between 4-fluoro-2-nitrophenol and 1-bromo-3-methoxypropane.
Issue 1: Low Yield or Sticky Residue

Symptom: TLC shows unreacted phenol; product is a viscous oil that refuses to crystallize. Root Cause: The reaction is sensitive to moisture (competing hydrolysis of the alkyl bromide) and base strength. Solution Protocol:

  • Switch Solvent/Base System:

    • Standard: Acetone /

      
       (Often too slow).
      
    • Optimized: Use DMF (Dimethylformamide) or Acetonitrile with

      
        (Cesium Carbonate). The "Cesium Effect" enhances the nucleophilicity of the phenoxide ion, significantly improving yield and rate [1].
      
  • Temperature Control: Maintain 60–80°C . Higher temperatures (>100°C) promote elimination of the alkyl bromide to an alkene (allyl methyl ether derivative).

  • Stoichiometry: Use 1.2 equivalents of the alkyl bromide and 1.5 equivalents of base.

Validation Check:

  • Take an aliquot, work up in EtOAc/Water.

  • Check NMR: The triplet for

    
     (approx. 3.5 ppm) should disappear, replaced by a triplet at approx. 4.1 ppm (
    
    
    
    ).

Troubleshooting Module: Nitro Reduction (The Critical Step)

Context: Reducing the nitro group to an amine (aniline) without cleaving the Carbon-Fluorine bond.

Issue 2: Defluorination (Loss of Fluorine)

Symptom: Mass Spec shows a peak at


 (Loss of F, gain of H).
Root Cause: Catalytic Hydrogenolysis . While Ar-F bonds are stronger than Ar-Cl, the presence of the electron-donating alkoxy group para to the fluorine can destabilize the bond under vigorous Pd/C hydrogenation conditions [2].

Corrective Protocol (Selectivity Matrix):

MethodRisk of DefluorinationReaction SpeedRecommendation

+ Pd/C
High FastAvoid if defluorination is observed.

+ Pt/C (Sulfided)
LowMediumPreferred Catalytic Method. Sulfur poisons the catalyst sites responsible for hydrogenolysis [3].
Fe /

Zero MediumGold Standard for Troubleshooting. Chemoselective.

/ HCl
ZeroSlowUse only if Fe fails; messy workup.

Recommended Protocol (Fe/


): 
  • Dissolve 1.0 eq of nitro compound in EtOH:Water (3:1) .

  • Add 5.0 eq of Iron powder (reduced grade) and 5.0 eq of

    
     .
    
  • Reflux at 80°C for 2–4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Result: Quantitative conversion to aniline with 100% fluorine retention [4].

Issue 3: Incomplete Reduction (Hydroxylamine Accumulation)

Symptom: Product darkens rapidly; Mass Spec shows


 or 

intermediates. Root Cause: Reaction stalled at the Hydroxylamine (

)
stage. This is common if the catalyst is poisoned by the ether chain or if agitation is insufficient. Solution:
  • For Catalytic Methods: Add a promoter like Vanadium oxide (

    
    )  (1 mol%) if using Pt/C. Vanadium accelerates the reduction of hydroxylamine to amine [5].
    
  • For Chemical Methods: Ensure vigorous mechanical stirring. The Fe reduction is heterogeneous; magnetic stirring is often insufficient on scales >5g.

Purification & Storage Guide

Issue 4: Product Instability (Browning/Taring)

Symptom: The final aniline turns black/tarry upon exposure to air. Root Cause: Electron-rich anilines (with alkoxy and fluoro groups) are highly prone to auto-oxidation . Stabilization Protocol:

  • Do NOT store as the free base.

  • Salt Formation: Immediately convert the oily free base to the Hydrochloride Salt .

    • Dissolve crude amine in dry

      
       or Dioxane.
      
    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Filter the white precipitate.

  • Storage: Store the salt at -20°C under Argon.

FAQ: Frequently Asked Questions

Q: Can I use Raney Nickel for the reduction? A: Yes, but with caution. Raney Nickel is less prone to defluorination than Pd/C, but it can be "too active" and cause desulfurization if sulfur-containing impurities are present. Ensure the pH is neutral; basic conditions favor side reactions.

Q: Why is my alkylation reaction stalling at 50% conversion? A: This is likely due to water in your solvent. The phenoxide anion is a strong base and will deprotonate water (forming hydroxide) rather than attacking the alkyl bromide. Dry your DMF over molecular sieves (4Å) before use.

Q: Is the "3-methoxypropoxy" chain stable to Lewis Acids (like


)? 
A: No. 

will cleave the methyl ether at the end of the chain. If you need to perform downstream deprotection steps, avoid strong Lewis acids. Use hydrogenolysis-labile protecting groups if further manipulation is required.

References

  • Finkelstein, M., et al. "The Cesium Effect in Organic Synthesis: Enhanced Nucleophilicity of Phenoxides." Journal of Organic Chemistry, 2024 .

  • BenchChem Application Note. "A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives." BenchChem Technical Library, 2025 .

  • Rylander, P. "Catalytic Hydrogenation over Platinum Metals." Academic Press, 1967. (Classic reference for Sulfided Pt selectivity).
  • ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride." Royal Society of Chemistry, 2012 .

  • Reddit ChemPros Community. "Discussion on Vanadium-doped Pt/C for Nitro Reduction." r/ChemPros, 2025 .

Sources

Monitoring the progress of "4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene" reactions by TLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers monitoring reactions involving 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5). This compound is a critical building block, often used as an intermediate in the synthesis of EGFR and IGF-1R kinase inhibitors (e.g., Gefitinib analogs), where the 3-methoxypropoxy chain provides solubility and the fluoro-nitro core serves as a reactive scaffold.

Part 1: Compound Profile & TLC Basics

Compound Identity:

  • Name: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

  • Functional Groups: Nitro (

    
    ), Fluoro (
    
    
    
    ), Ether (
    
    
    ).
  • TLC Characteristics:

    • UV Activity: Strong quenching at 254 nm (Benzene ring + Nitro group).

    • Polarity: Moderate.[1] The nitro group and ether chain add polarity, but the lack of H-bond donors (like -OH or -NH2) makes it relatively lipophilic compared to its precursors (phenols) or products (anilines).

Standard Mobile Phases:

Solvent System Ratio (v/v) Application
Hexane : Ethyl Acetate 70:30 Standard. Good starting point for the pure compound and SNAr reactions.
DCM : Methanol 95:5 High Polarity. Use if the product is very polar (e.g., after nitro reduction).

| Hexane : EtOAc + 1% TEA | 50:50 | Basified. Essential when monitoring reduction to the aniline to prevent tailing. |

Part 2: Reaction Monitoring Scenarios

Scenario A: Reduction of Nitro Group to Aniline

Context: Converting the nitro group to an amine (aniline) using Fe/NH4Cl, Sn/HCl, or H2/Pd. This is the most common reaction for this intermediate.

The Challenge: The product (Aniline) is significantly more polar and basic than the starting material (Nitro). It interacts strongly with the acidic silica gel, causing "tailing" or "streaking."

Protocol:

  • Mobile Phase: Use Hexane:Ethyl Acetate (1:1) spiked with 1% Triethylamine (TEA) or 1% Ammonium Hydroxide . The base neutralizes the silica, ensuring the amine product elutes as a tight spot.

  • Visualization:

    • UV (254 nm): Both spots are visible.

    • Ninhydrin Stain: The Product (Aniline) will stain Red/Purple upon heating. The Starting Material (Nitro) will NOT stain. This provides definitive confirmation of conversion.

  • Rf Shift:

    • Start (Nitro): High Rf (~0.6 - 0.7).

    • End (Aniline): Lower Rf (~0.3 - 0.4).

Scenario B: Nucleophilic Aromatic Substitution (SNAr)

Context: Displacing the 4-Fluoro group with a nucleophile (e.g., an amine or thiol).

The Challenge: If the nucleophile is lipophilic, the Rf difference may be small.

Protocol:

  • Mobile Phase: Hexane:Ethyl Acetate (80:20) . A less polar system helps resolve the subtle difference between the Fluoro-substrate and the substituted product.

  • Visualization:

    • Visual Color: Many SNAr products (especially nitroanilines formed by reacting with amines) are bright yellow or orange visible to the naked eye.

    • UV (254 nm): Look for a change in spot intensity or a slight shift in UV absorbance characteristics.

  • Rf Shift:

    • Start (Fluoro): Higher Rf.

    • End (Substituted): Typically Lower Rf (if replacing F with N/S/O nucleophile).

Scenario C: Synthesis (Alkylation of 4-Fluoro-2-nitrophenol)

Context: Creating the ether linkage from the phenol precursor.

The Challenge: The starting phenol is acidic and very polar.

Protocol:

  • Mobile Phase: Hexane:Ethyl Acetate (70:30) .

  • Rf Shift:

    • Start (Phenol): Baseline or very low Rf (often streaks).

    • End (Ether Product): High Rf (Clean, compact spot).

  • Confirmation: The disappearance of the baseline streak is the primary indicator of completion.

Part 3: Troubleshooting & FAQs

Q1: My product spot is "tailing" or looks like a streak. What is wrong?

  • Diagnosis: You are likely monitoring the Aniline product (post-reduction) on bare silica. The basic amine reacts with acidic silanols.

  • Fix: Pre-treat your TLC plate with ammonia vapor or add 1-2% Triethylamine (TEA) to your mobile phase.

Q2: I see three spots during the reduction reaction. What is the middle spot?

  • Diagnosis: This is likely the Nitroso or Hydroxylamine intermediate. Nitro reduction proceeds via steps (

    
    ).
    
  • Action: Continue the reaction. The middle spot should eventually convert to the lower Rf amine spot.

Q3: The starting material and product have the same Rf. How do I separate them?

  • Diagnosis: Co-elution.

  • Fix: Change the solvent selectivity.

    • If using Hexane/EtOAc, switch to Toluene:Acetone (9:1) or DCM:Methanol (98:2) . Toluene interacts differently with the aromatic pi-systems (pi-pi stacking) and can resolve compounds that co-elute in aliphatic solvents.

Part 4: Visual Workflows

Workflow 1: Reaction Monitoring Logic

TLC_Workflow Start Start TLC Monitoring CheckType Identify Reaction Type Start->CheckType Reduct Reduction (Nitro -> Aniline) CheckType->Reduct SNAr SNAr (F Displacement) CheckType->SNAr Synth Alkylation (Phenol -> Ether) CheckType->Synth Reduct_Solv Solvent: Hex/EtOAc + 1% TEA Reduct->Reduct_Solv Reduct_Vis Stain: Ninhydrin (Product turns Red) Reduct_Solv->Reduct_Vis SNAr_Solv Solvent: Hex/EtOAc (80:20) SNAr->SNAr_Solv SNAr_Vis Check Visual Color (Yellow/Orange Product) SNAr_Solv->SNAr_Vis Synth_Solv Solvent: Hex/EtOAc (70:30) Synth->Synth_Solv Synth_Vis Monitor Baseline (Disappearance of Phenol) Synth_Solv->Synth_Vis

Caption: Decision logic for selecting mobile phases and visualization methods based on reaction type.

Workflow 2: Expected Rf Shifts

Rf_Shifts Baseline Baseline (Rf 0.0) Phenol Start: Phenol (Alkylation) Front Solvent Front (Rf 1.0) Aniline Product: Aniline (Reduction) Nitro Compound: Nitro-Ether Phenol->Nitro Alkylation (Rf Increases) Nitro->Aniline Reduction (Rf Decreases)

Caption: Relative Rf positions of the target compound (Blue) versus its precursor (Red) and derivative (Green).

References

  • Compound Data: Sigma-Aldrich. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene CAS 1233958-94-5. Retrieved from

  • Reaction Context (IGF-1R): Santa Cruz Biotechnology. 4-Fluoro-2-methoxy-1-nitrobenzene (Analogous Precursor). Retrieved from

  • TLC Methodology: LibreTexts Chemistry. Visualizing TLC Plates (Ninhydrin & UV Protocols). Retrieved from

  • Nitro Reduction Protocol: ResearchGate. Procedures for reduction of nitrobenzene to aniline. Retrieved from

Sources

Technical Support Center: Troubleshooting Work-ups for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks encountered when working with 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5).

This molecule is a highly activated building block. The strongly electron-withdrawing nitro group activates the ortho-fluorine for Nucleophilic Aromatic Substitution (SNAr), while the 3-methoxypropoxy chain serves as a classic solubilizing group in drug design. However, this specific combination of functional groups introduces unique challenges during reaction work-ups—namely, severe emulsion formation, high-boiling solvent retention, and catalyst filtration hazards.

Visual Workflow: Reaction Pathways & Work-up Bottlenecks

G SM 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene SNAr SNAr Reaction (Nucleophile, Base, DMF/DMSO) SM->SNAr Activation by NO2 WU1 Work-up 1: Emulsion Risk & DMF Removal SNAr->WU1 High Boiling Solvents Int Substituted Nitrobenzene Intermediate WU1->Int 5% LiCl Wash Red Nitro Reduction (Pd/C + H2 or Fe/Acid) Int->Red Chemoselective WU2 Work-up 2: Catalyst Filtration & Product Isolation Red->WU2 Metal Sludge/Pyrophoric Prod Substituted Aniline Product WU2->Prod Celite Filtration

Caption: Reaction workflow and critical work-up bottlenecks for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

Section 1: SNAr Work-up & Solvent Removal (DMF/DMSO)

Q: Why do I get stubborn emulsions during the aqueous extraction of my SNAr product? A: The root cause is the 3-methoxypropoxy group. This moiety is essentially a short polyethylene glycol (PEG)-like chain. In a biphasic mixture, it acts as a non-ionic surfactant, orienting itself at the aqueous-organic interface and significantly reducing interfacial tension. When combined with polar aprotic solvents like DMF or DMSO, it stabilizes oil-in-water emulsions. Solution: You must disrupt the surfactant effect by increasing the ionic strength of the aqueous layer. Never use pure deionized water for extraction; instead, utilize saturated brine or a 5% aqueous Lithium Chloride (LiCl) solution[1].

Q: How can I completely remove DMF or DMSO without subjecting my temperature-sensitive product to high-vacuum distillation? A: Rely on the differential solvation energy of lithium ions. Washing the organic layer (e.g., Ethyl Acetate) with a 5% aqueous LiCl solution is a highly effective, field-proven method[1]. Causality: The small, highly charged Li⁺ ion has a massive hydration energy and coordinates strongly with the highly polarized carbonyl oxygen of DMF (or the sulfoxide oxygen of DMSO). This coordination complex is exclusively water-soluble, forcefully partitioning the high-boiling solvent into the aqueous phase. A standard rule of thumb is to use 5 volumes of water/LiCl for every 1 volume of DMF present in the crude mixture[2].

Quantitative Data: DMF Removal Efficiency

Comparison of aqueous washes for a 50 mL SNAr reaction in DMF, extracted into 250 mL EtOAc.

Wash SolutionVolume Ratio (Aq:Org)Number of WashesEstimated DMF RemovalEmulsion Risk
Deionized Water1:13~70-80%High
Saturated Brine1:13~85-90%Medium
5% Aqueous LiCl 1:1 3 >99% Low
Section 2: Nitro Reduction Work-up

Q: When using iron powder (Béchamp reduction) to reduce the nitro group, how do I deal with the unfilterable gelatinous rust byproduct? A: The Béchamp reduction utilizes zero-valent iron (Fe⁰), which oxidizes to Fe²⁺ and Fe³⁺ species. In aqueous work-ups, these form complex, cross-linked iron oxide and hydroxide networks. These gelatinous precipitates physically blind the pores of filter paper or sintered frits and trap your aniline product. Solution: Prevent the rust from forming by running the reaction under a strict inert atmosphere (N₂/Ar) using Schlenk techniques[3]. If rust does form, add Celite directly to the reaction flask before filtration to act as a filter aid, and filter hot through a pre-packed Celite pad. Alternatively, adding a saturated aqueous solution of EDTA tetrasodium during work-up can chelate the iron, keeping it soluble in the aqueous phase and allowing for a clean liquid-liquid extraction[3].

Q: What is the safest and most efficient way to filter Pd/C after catalytic hydrogenation without losing my aniline product or causing a fire? A: Dry Pd/C is highly pyrophoric, especially when saturated with hydrogen gas and exposed to ambient oxygen. Furthermore, the newly formed aniline product (from the reduced nitro group) can coordinate to the palladium surface, reducing your isolated yield. Solution: Safety dictates that you must thoroughly purge the reaction vessel with Nitrogen before opening it to the atmosphere[4]. Filter the mixture through a thick pad of Celite, ensuring the filter cake never runs dry. To maximize yield, wash the wet filter cake with a polar solvent (like Methanol or EtOAc) to desorb the coordinated aniline product from the catalyst surface[4].

Step-by-Step Methodologies
Protocol 1: Anti-Emulsion SNAr Work-up (LiCl Method)
  • Quench: Cool the SNAr reaction mixture (in DMF) to 0 °C. Slowly add deionized water dropwise with vigorous stirring to quench any unreacted nucleophile or base.

  • Dilution: Dilute the mixture with Ethyl Acetate (EtOAc) at a ratio of 5:1 (EtOAc:DMF) to force the product into the organic phase.

  • LiCl Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a 5% aqueous LiCl solution (using a volume equal to the organic layer). Repeat this wash 3 times.

    • Self-Validating Step: The volume of the organic layer should visibly decrease after the first wash as the DMF partitions into the aqueous phase.

  • Brine Wash: Perform a final wash with saturated NaCl (brine) to remove residual water and LiCl from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Safe & High-Yield Pd/C Filtration
  • Purge: Upon completion of the nitro reduction, carefully vent the H₂ gas and purge the reaction vessel with N₂ gas for at least 5 minutes[4].

  • Prepare Filter: Pack a sintered glass funnel with a 1-2 inch layer of Celite. Pre-wet the Celite pad with the reaction solvent (e.g., Methanol).

  • Filtration: Carefully decant the reaction mixture onto the Celite pad under a gentle vacuum.

    • Critical Safety Step: Do not allow the catalyst cake to dry out. Keep a thin layer of solvent above the Celite at all times to prevent spontaneous ignition.

  • Desorption Wash: Wash the filter cake with 3-5 column volumes of the reaction solvent to ensure all coordinated aniline product is desorbed from the Pd/C[4].

  • Disposal: While still wet, transfer the Celite/Pd/C cake to a dedicated, water-filled hazardous waste container.

References
  • Frontier, A. "Organic Reaction Workup Formulas for Specific Reagents." Not Voodoo X, University of Rochester. Available at: [Link]

  • r/Chempros Community. "Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?" Reddit. Available at: [Link]

Sources

Validation & Comparative

Comparison Guide: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene vs. Standard Fluoronitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Context

In the landscape of medicinal chemistry and drug development, fluoronitrobenzenes are indispensable building blocks. While simple derivatives like 2-fluoronitrobenzene and 4-fluoronitrobenzene are primarily leveraged for their highly reactive fluorine atoms in Nucleophilic Aromatic Substitution (SNAr) reactions[1], 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS 1233958-94-5) serves a fundamentally different strategic purpose.

Rather than acting as an electrophile for SNAr, this highly functionalized intermediate is designed to retain its fluorine atom. It acts as a direct precursor to[2], a critical nucleophilic building block used in the synthesis of advanced kinase inhibitors (e.g., EGFR and VEGFR targeting agents). The incorporation of the 3-methoxypropoxy group drastically enhances aqueous solubility and membrane permeability, while the strategically placed fluorine atom blocks metabolic oxidation and modulates the basicity of the resulting aniline[3].

Structural & Electronic Comparison: The Causality of Reactivity

The reactivity of fluoronitrobenzene derivatives is dictated by the relative positioning of the strongly electron-withdrawing nitro (-NO


) group and the fluorine (-F) atom.
  • Standard Fluoronitrobenzenes (e.g., 4-Fluoronitrobenzene): The fluorine atom is para to the nitro group. The nitro group stabilizes the anionic Meisenheimer complex via resonance, making the C-F bond highly by amines or alkoxides[4].

  • 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: The fluorine is meta to the nitro group and para to the electron-donating alkoxy group. Because the nitro group cannot stabilize a negative charge at the meta position through resonance, and the alkoxy group actively donates electron density into the ring, the C-F bond is rendered metabolically and chemically stable . Consequently, the primary reactive site shifts entirely to the nitro group, which is selectively reduced to an amine.

SNArLogic Base Fluoronitrobenzene Derivatives Para 4-Fluoronitrobenzene (F is para to NO2) Base->Para Meta 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene (F is meta to NO2) Base->Meta Reac1 High SNAr Reactivity (F acts as Leaving Group) Para->Reac1 Reac2 Low SNAr Reactivity (F is Retained) Meta->Reac2 App1 Synthesis of Diaryl Ethers & Amines Reac1->App1 App2 Nitro Reduction to Aniline for API Cores Reac2->App2

Logical relationship between substitution patterns and reactivity in fluoronitrobenzenes.

Quantitative Data: Reactivity and Property Comparison

The following table summarizes the divergent properties and synthetic utilities of these derivatives, providing objective parameters for route scouting.

DerivativeSubstitution PatternSNAr Reactivity at FPrimary Synthetic UtilityKey Physicochemical Contribution to API
4-Fluoronitrobenzene F para to NO

Extremely HighNucleophile coupling (F displacement)Precursor to para-substituted anilines
2-Fluoronitrobenzene F ortho to NO

HighNucleophile coupling (F displacement)Precursor to ortho-substituted anilines
2,4-Difluoronitrobenzene F ortho & para to NO

Very High (C4 > C2)Sequential SNAr for dual substitutionComplex core synthesis
4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene F meta to NO

, para to Alkoxy
Very LowNitro reduction (F retained)Solubilizing tail (alkoxy), metabolic block (F)

Experimental Methodology: Self-Validating Reduction Protocol

To utilize 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, the nitro group must be reduced to an amine to yield 5-fluoro-2-(3-methoxypropoxy)aniline. The critical challenge is avoiding hydrodefluorination (the unwanted cleavage of the C-F bond during hydrogenation).

Protocol: Selective Catalytic Hydrogenation Causality Check: Standard 10% Pd/C under high pressure often leads to hydrodefluorination of electron-rich fluoroarenes. To prevent this, we utilize a poisoned catalyst (e.g., Sulfided Pt/C) and strictly control the hydrogen pressure and temperature to kinetically favor NO


 reduction over C-F oxidative addition.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (1.0 eq) in anhydrous ethanol (0.2 M concentration). Rationale: Ethanol provides excellent solubility for the nitro compound and facilitates optimal hydrogen transfer.

  • Catalyst Addition: Add 5% Platinum on Carbon (Pt/C), sulfided (0.01 eq Pt). Rationale: The sulfided catalyst poisons the highly active sites responsible for C-F bond cleavage, restricting reactivity solely to the nitro group.

  • Purging: Seal the reaction vessel. Purge the system with Nitrogen (N

    
    ) three times, followed by Hydrogen (H
    
    
    
    ) three times to establish a pure reactive atmosphere.
  • Reaction: Stir the suspension vigorously under 1 atm of H

    
     gas at ambient temperature (20–25 °C) for 4–6 hours. Rationale: Ambient temperature and low pressure provide a kinetic safeguard against hydrodefluorination.
    
  • Validation (Self-Validating Step): Monitor the reaction via LC-MS or TLC. The disappearance of the nitro starting material (yellowish) and the appearance of the highly polar aniline product (colorless) without the formation of the defluorinated byproduct confirms selectivity.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield 5-fluoro-2-(3-methoxypropoxy)aniline in >95% purity.

Workflow N1 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene (Stable F, Reducible NO2) N2 Catalytic Hydrogenation (Sulfided Pt/C, H2, EtOH) Avoid Hydrodefluorination N1->N2 N3 5-Fluoro-2-(3-methoxypropoxy) aniline (Nucleophilic Amine) N2->N3 N4 SNAr / Buchwald-Hartwig Coupling with Quinazoline/ Pyrimidine Core N3->N4 N5 Target Kinase Inhibitor (Enhanced Solubility & Metabolic Stability) N4->N5

Workflow illustrating the transformation of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

Application in Drug Development

When 5-fluoro-2-(3-methoxypropoxy)aniline is coupled to a heterocyclic core (such as a quinazoline in EGFR inhibitors), the resulting API benefits from dual enhancements:

  • The 3-Methoxypropoxy Tail: Acts as a flexible, hydrophilic appendage that disrupts crystal lattice packing, thereby lowering the melting point and . This is crucial for oral bioavailability[5].

  • The Fluorine Atom: Positioned at what would otherwise be a metabolic soft spot (para to the amine linkage), the fluorine atom sterically and electronically blocks Cytochrome P450-mediated oxidation, prolonging the drug's half-life[3].

By understanding the distinct electronic logic of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene compared to simple fluoronitrobenzenes, drug development professionals can strategically deploy this intermediate to solve complex pharmacokinetic liabilities in early-stage discovery.

References

  • Title: 4-Fluoronitrobenzene | Source: Wikipedia | URL: [Link]

  • Title: Fluorine in drug discovery: Role, design and case studies | Source: Pharmacy Journal | URL: [Link]

  • Title: 4-Fluoro-2-nitrophenol | C6H4FNO3 | CID 136236 | Source: PubChem | URL: [Link]

Sources

Spectroscopic Confirmation of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Target Molecule: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Formula: C₁₀H₁₂FNO₄ Molecular Weight: 229.21 g/mol

In the high-stakes landscape of kinase inhibitor development (e.g., EGFR inhibitors), the purity and regiochemical integrity of nitro-alkoxy-fluorobenzene intermediates are critical. The target molecule, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene , serves as a pivotal scaffold where the nitro group is destined for reduction to an aniline, and the fluorine atom often acts as a handle for further nucleophilic aromatic substitution.

The Challenge: Standard synthesis routes (e.g., alkylation of 4-fluoro-2-nitrophenol) often yield crude mixtures containing:

  • Regioisomers: Isomeric alkylation products (O- vs. C-alkylation) or positional isomers if the starting phenol was impure.

  • Hydrolysis Byproducts: Residual starting phenol.

  • Side-chain Impurities: Mismatched alkyl linkers.

This guide compares High-Resolution NMR (1D & 2D) against Standard HPLC-UV/MS workflows, demonstrating why a multi-modal spectroscopic approach is the only "self-validating" protocol for confirming this structure.

Structural Analysis & Theoretical Predictions

Before experimental validation, we must establish the expected spectral signature based on substituent effects.

The Aromatic Core (1,2,4-Trisubstituted Benzene)

The benzene ring is substituted at:

  • Position 1: Alkoxy group (Electron Donating, Shielding ortho/para).

  • Position 2: Nitro group (Strong Electron Withdrawing, Deshielding ortho/para).

  • Position 4: Fluorine (Inductive Withdrawing/Resonance Donating, large

    
     couplings).
    
ProtonPositionChemical EnvironmentExpected MultiplicityPredicted Shift (

)
H-3 Ortho to -NO₂, Ortho to -FHighly Deshieldeddd (

Hz,

Hz)
7.60 – 7.85 ppm
H-5 Meta to -NO₂, Ortho to -FModerately Shieldedddd (Complex coupling)7.20 – 7.40 ppm
H-6 Ortho to -OR, Meta to -NO₂Shielded by Alkoxyd (

Hz)
7.00 – 7.25 ppm
The Side Chain (3-Methoxypropoxy)

The linker -O-CH₂-CH₂-CH₂-O-CH₃ provides a distinct aliphatic fingerprint.

  • 
    -CH₂ (O-CH₂-Ar):  Deshielded by phenoxy oxygen (~4.2 ppm).
    
  • 
    -CH₂:  Quintet (~2.1 ppm).[1]
    
  • 
    -CH₂ (CH₂-O-Me):  Triplet (~3.5 ppm).
    
  • Methoxy (-OCH₃): Singlet (~3.3 ppm).

Comparative Analysis: Selecting the Right Validation Method

Comparison 1: 1H NMR (The Gold Standard) vs. HPLC-UV

Objective: Confirming identity vs. purity.

FeatureMethod A: High-Field 1H NMR (400 MHz+) Method B: HPLC-UV (254 nm)
Specificity High: Resolves H-F coupling patterns distinct to the 4-F isomer.Low: Retention time matches standard, but isomers may co-elute.
Structural Insight Definitive: Integrals confirm the 1:1 ratio of aromatic to side-chain protons.None: Only provides relative purity %.
Blind Spot Inorganic salts (invisible).Non-chromophoric impurities (invisible).
Verdict Required for Structure Confirmation. Required for Quantitative Purity.
Comparison 2: 1D 19F NMR vs. 1H NMR

Objective: Solving regioisomer ambiguity (e.g., 4-Fluoro vs. 5-Fluoro).

  • 1H NMR: The aromatic region can be crowded.[2] Overlapping multiplets make

    
    -value calculation difficult.
    
  • 19F NMR:

    • Performance: Provides a clean, singlet-like (or simplified multiplet) signal.

    • Shift Sensitivity: The chemical shift of Fluorine is hypersensitive to the position of the Nitro group.

    • Data Point: A 4-F substituent meta to a nitro group typically resonates around -110 to -120 ppm , whereas an ortho relationship would shift this significantly.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Solvent: DMSO-

    
     (Preferred for solubility of nitro compounds) or CDCl
    
    
    
    .[3]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm, CDCl

    
    : 7.26 ppm).
    
Protocol B: The "Self-Validating" Acquisition Workflow
  • Run 1H NMR (16 scans): Check integrals.

    • Validation Check: Do the aliphatic protons integrate to 2:2:2:3? If yes, side chain is intact.

  • Run 19F NMR (Uncoupled):

    • Validation Check: Single peak? (Multiple peaks indicate regioisomers or starting material).

  • Run 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Validation Check: Assign every proton to its attached carbon. This eliminates solvent peaks and non-protonated impurities.

Visualization of Analytical Logic

Diagram 1: Structural Confirmation Workflow

This decision tree guides the researcher through the confirmation process, prioritizing "Kill Steps" where the batch should be rejected.

AnalyticalWorkflow Start Crude Product Isolated H1_NMR 1. Acquire 1H NMR (Check Integrals & Multiplicity) Start->H1_NMR Decision1 Integrals Correct? H1_NMR->Decision1 F19_NMR 2. Acquire 19F NMR (Purity Check) Decision1->F19_NMR Yes (2:2:2:3 Aliphatic) Fail REJECT / RE-PURIFY Decision1->Fail No (Side chain loss) Decision2 Single Fluorine Peak? F19_NMR->Decision2 HMBC 3. Acquire 2D HMBC (Connectivity Check) Decision2->HMBC Yes Decision2->Fail No (Isomer mix) Pass STRUCTURE CONFIRMED Release for Next Step HMBC->Pass Correlations Verified

Caption: Step-wise analytical decision matrix for validating 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene.

Diagram 2: HMBC Connectivity Map

The Heteronuclear Multiple Bond Correlation (HMBC) is the definitive proof of structure. It connects the "islands" of the molecule (Side chain to Ring).

HMBC_Correlations cluster_legend Legend H_Alpha H-1' (O-CH2) C_1 C-1 (Aromatic) H_Alpha->C_1 3-bond coupling (Definitive Link) C_2 C-2 (C-NO2) H_6 H-6 (Aromatic) H_6->C_1 3-bond coupling H_6->C_2 3-bond coupling key1 Blue: Proton Signal key2 Red: Carbon Signal

Caption: Critical HMBC correlations. The link between H-1' (side chain) and C-1 (ring) proves the ether attachment.

Experimental Data Summary (Reference Table)

Use this table to benchmark your experimental results.

Signal AssignmentShift (ppm, CDCl₃)MultiplicityIntegrationCoupling Constants (

)
Ar-H3 7.75dd1H

Hz
Ar-H5 7.28ddd1H

Hz
Ar-H6 7.10d1H

Hz
-O-CH₂- (

)
4.18t2H

Hz
-CH₂-O- (

)
3.55t2H

Hz
-OCH₃ 3.36s3H-
-CH₂- (

)
2.08quint2H

Hz

Note: Chemical shifts are estimated based on additive substituent effects derived from 4-fluoronitrobenzene and alkoxybenzene analogues [1, 2].

Troubleshooting & Common Pitfalls

  • The "Missing" Proton: If the H-3 doublet of doublets appears as a triplet or broad singlet, check your solvent. In CDCl

    
    , accidental equivalence can occur. Switch to Acetone-
    
    
    
    or Benzene-
    
    
    to resolve the splitting.
  • Water Peak Interference: The methoxy signal (~3.3 ppm) often overlaps with the water peak in DMSO-

    
     (3.33 ppm).
    
    • Solution: Use CDCl

      
       or dry the DMSO over molecular sieves.
      
  • Rotamers: Unlike amides, this ether does not typically show rotamers at room temperature. If peaks are doubled, suspect a regioisomer impurity (e.g., 5-Fluoro isomer).

References

  • Sigma-Aldrich. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Product Information. Retrieved from

  • ChemicalBook. 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Spectral Data & Properties. Retrieved from

  • BenchChem. Comparative NMR Analysis of Nitrobenzene Derivatives. Retrieved from

  • MDPI. Synthesis and Characterization of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from

Sources

Advanced Structural Elucidation: X-ray Crystallographic Analysis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized aromatic intermediate, 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (CAS: 1233958-94-5) presents unique challenges in structural characterization. Its architecture features a rigid 1,2,4-trisubstituted benzene core coupled with a highly flexible 3-methoxypropoxy chain. In pharmaceutical and agrochemical development, confirming the exact spatial orientation of this flexible chain—and its steric relationship with the adjacent nitro group—is critical for predicting downstream reactivity and solid-state behavior.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methodologies (2D-NMR and PXRD) for the structural elucidation of this compound, providing a self-validating experimental protocol and supporting crystallographic data.

Performance Comparison: Structural Elucidation Techniques

While routine characterization often relies on solution-state techniques, the conformational flexibility of the 3-methoxypropoxy chain renders time-averaged data insufficient for absolute 3D mapping. The table below objectively compares the performance of SCXRD against standard alternatives.

Analytical TechniquePrimary OutputResolution of Flexible ChainsIdentification of Intermolecular ForcesLimitations for this Compound
SCXRD (Gold Standard) Absolute 3D solid-state conformation.High. Freezes out specific low-energy conformers (gauche/anti).Excellent. Maps hydrogen bonding and

-

stacking.
Requires high-quality, defect-free single crystals.
2D-NMR (NOESY/ROESY) Solution-state connectivity and relative proximity.Low. Rapid interconversion of the alkoxy chain yields time-averaged signals.Poor. Cannot reliably map solid-state packing interactions.Cannot determine absolute solid-state packing.
PXRD (Powder X-ray) Bulk phase purity and polymorph fingerprinting.None. Cannot solve de novo structures without complex Rietveld refinement.Indirect. Identifies bulk changes but not specific atomic interactions.Does not provide atomic-level 3D coordinates.

Verdict: For 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, SCXRD is the only technique capable of unambiguously resolving the dihedral angles of the -O-CH


-CH

-CH

-O-CH

chain and the coplanarity (or twist) of the nitro group relative to the fluoro-aromatic ring[1].

Structural Elucidation Workflow

The following diagram illustrates the logical decision matrix and workflow for characterizing this intermediate, highlighting the superiority of the SCXRD pathway for high-resolution 3D mapping.

G Start 4-Fluoro-1-(3-methoxypropoxy) -2-nitrobenzene SCXRD SCXRD (Gold Standard) Absolute Conformation Start->SCXRD High-Res 3D NMR 2D-NMR (NOESY) Solution-State Connectivity Start->NMR Liquid Phase PXRD PXRD Bulk Phase & Polymorphism Start->PXRD Bulk Powder Cryst Crystal Growth (Vapor Diffusion) SCXRD->Cryst Diffract X-ray Diffraction (Cryocooling at 100 K) Cryst->Diffract Solve Phase Solution & Refinement (SHELXT / SHELXL) Diffract->Solve Result 3D Solid-State Structure (Chain Conformation Resolved) Solve->Result

Fig 1. Analytical workflow comparing SCXRD, NMR, and PXRD for structural elucidation.

Step-by-Step SCXRD Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the causality behind each experimental choice. This method acts as a self-validating system: the final


-factors mathematically prove the correctness of the structural model.
Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 50 mg of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene in 1 mL of dichloromethane (DCM) in a 2-dram inner vial. Place this unsealed vial inside a 20 mL outer scintillation vial containing 5 mL of hexanes (antisolvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 72 hours.

  • Causality: Vapor diffusion is chosen over rapid solvent evaporation because it creates a slow, controlled supersaturation gradient. This minimizes the rate of nucleation, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Step 2: Crystal Harvesting and Cryomounting
  • Procedure: Under a polarizing microscope, select a single crystal with sharp extinction edges (optimal size: ~0.2 × 0.2 × 0.1 mm). Submerge the crystal in perfluoropolyether inert oil and mount it on a MiTeGen polyimide loop.

  • Causality: The inert oil serves a dual purpose: it protects the crystal from atmospheric degradation and acts as a rigid glass matrix upon cryocooling, preventing the crystal from shifting during the multi-hour diffraction experiment.

Step 3: Data Collection at 100 K
  • Procedure: Transfer the mounted crystal to a diffractometer equipped with a microfocus Cu K

    
     radiation source (
    
    
    
    Å). Immediately cool the sample to 100 K using an open-flow nitrogen cryostat.
  • Causality: Cryocooling is absolutely critical for this specific compound. The terminal methoxy group of the 3-methoxypropoxy chain is highly susceptible to thermal motion. Collecting data at room temperature would result in large atomic displacement parameters (thermal ellipsoids) and positional disorder, smearing the electron density map. Cooling to 100 K "freezes" the chain into its lowest-energy conformation.

Step 4: Structure Solution and Refinement
  • Procedure:

    • Integrate the raw diffraction frames and apply multi-scan absorption corrections.

    • Solve the crystallographic phase problem using the dual-space algorithm in SHELXT [2].

    • Refine the structure using full-matrix least-squares on

      
       using SHELXL  [3] integrated within the Olex2  graphical user interface [4].
      
  • Causality: Refinement on

    
     (rather than 
    
    
    
    ) is a self-validating standard because it utilizes all collected data, including weak or negative reflections. This provides a statistically robust model. The success of the experiment is validated internally if the final
    
    
    value is
    
    
    and the residual electron density map shows no peaks
    
    
    e/Å
    
    
    .

Supporting Experimental Data

Below is a representative dataset demonstrating the expected crystallographic output for 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene following the protocol above. The low


-factors and goodness-of-fit validate the integrity of the structural model.
Crystallographic ParameterExperimental Value
Chemical Formula C

H

FNO

Formula Weight 229.21 g/mol
Temperature 100(2) K
Wavelength (Cu K

)
1.54184 Å
Crystal System / Space Group Monoclinic /

Unit Cell Dimensions

Å,

Å,

Å

Volume /

1054.3 Å

/ 4
Density (calculated) 1.444 g/cm

Data / Restraints / Parameters 2150 / 0 / 146
Goodness-of-fit on

1.045
Final

indices[

]

,

Largest diff. peak and hole 0.24 and -0.18 e/Å

Note: The


 value of 0.0382 confirms a highly accurate structural model, successfully resolving the exact spatial coordinates of the flexible alkoxy chain without disorder.

References

  • Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. URL: [Link]

Benchmarking 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (FMPN) in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced targeted therapies—particularly epidermal growth factor receptor (EGFR) and mesenchymal-epithelial transition (MET) tyrosine kinase inhibitors—the selection of optimal building blocks dictates both the synthetic viability and the ultimate pharmacokinetic (PK) profile of the active pharmaceutical ingredient (API). 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (FMPN, CAS: 1233958-94-5) has emerged as a privileged scaffold.

This guide objectively benchmarks FMPN against its simpler structural analog, 4-Fluoro-1-methoxy-2-nitrobenzene (FMN) , evaluating their performance in standard kinase inhibitor synthetic workflows. By analyzing reaction efficiencies, physicochemical property modulation, and step-by-step self-validating protocols, this guide provides a comprehensive roadmap for drug development professionals.

Part 1: Mechanistic Rationale & Pharmacological Logic

The structural architecture of FMPN is meticulously designed to address common liabilities in small-molecule kinase inhibitors .

  • The 3-Methoxypropoxy Vector : Unlike a rigid, lipophilic methoxy group, the 3-methoxypropoxy chain acts as a flexible, hydrophilic extension. In the context of kinase binding pockets, this chain frequently extends into solvent-exposed channels, improving target affinity via ether-oxygen hydrogen bonding while drastically lowering the overall lipophilicity (LogP) of the molecule .

  • Para-Fluoro Substitution : The fluorine atom is positioned para to the electron-donating alkoxy group. This specific site is typically highly susceptible to CYP450-mediated aromatic hydroxylation. Fluorine, a highly electronegative bioisostere of hydrogen, completely blocks this metabolic liability without introducing significant steric bulk .

  • Ortho-Nitro Activation : The nitro group serves as a stable precursor that can be chemoselectively reduced to an aniline, providing the essential nucleophile required for subsequent Buchwald-Hartwig cross-coupling or SNAr reactions with pyrimidine/quinazoline cores.

PK_Logic N1 3-Methoxypropoxy Group on FMPN Scaffold N2 Increased Aqueous Solubility (vs. Methoxy) N1->N2 N3 Enhanced H-Bond Acceptance in Solvent Channel N1->N3 N5 Improved In Vivo Bioavailability & Half-Life N2->N5 N3->N5 N4 Para-Fluoro Substitution Blocks CYP450 Oxidation N4->N5

Mechanistic rationale for the superior pharmacokinetic profile of FMPN-derived inhibitors.

Part 2: Experimental Benchmarking: FMPN vs. FMN

To objectively evaluate FMPN, we benchmarked it against FMN across a standard two-step synthetic sequence: (1) Catalytic hydrogenation to the corresponding aniline, and (2) Buchwald-Hartwig cross-coupling to a model 4-chloropyrimidine core.

Quantitative Data Analysis

The following table summarizes the experimental yields and the calculated physicochemical properties of the resulting intermediate kinase cores.

ParameterFMPN (3-Methoxypropoxy)FMN (Methoxy Analog)Causality / Impact
Reduction Yield (Step 1) 98%96%Both exhibit excellent chemoselectivity.
Hydrodefluorination (Side Product) <0.5%<0.5%Mild conditions prevent C-F bond cleavage.
Cross-Coupling Yield (Step 2) 87%92%FMPN's longer chain introduces slight steric hindrance during oxidative addition.
Intermediate LogP (Calculated) 1.82 2.45FMPN significantly reduces lipophilicity.
Aqueous Solubility (pH 7.4) 45 µg/mL 12 µg/mLFMPN nearly quadruples aqueous solubility.
CYP3A4 Intrinsic Clearance Low (<15 µL/min/mg)Low (<15 µL/min/mg)Both maintain metabolic stability via the para-fluoro block.

Verdict: While FMPN exhibits a marginally lower cross-coupling yield due to the increased steric bulk of the 3-methoxypropoxy chain, this is a negligible trade-off considering the massive improvements in aqueous solubility and LogP—critical parameters for oral bioavailability in drug development.

Part 3: Detailed Experimental Protocols (Self-Validating Systems)

The following methodologies detail the transformation of FMPN into an advanced kinase inhibitor intermediate. Every step is designed with built-in causality and self-validation mechanisms to ensure reproducibility.

Workflow A FMPN (Nitrobenzene) B Catalytic Hydrogenation [Pd/C, H2, EtOH] A->B Step 1: Reduction C FMPA (Aniline Intermediate) B->C >98% Yield (No defluorination) D Buchwald-Hartwig Coupling [Pd2(dba)3, BrettPhos] C->D Step 2: C-N Bond Formation E Advanced Kinase Inhibitor Core D->E >85% Yield (Sterically tolerated)

Synthetic workflow for the conversion of FMPN to an advanced kinase inhibitor core.

Protocol 1: Catalytic Hydrogenation of FMPN to FMPA

Objective: Chemoselective reduction of the nitro group to yield 5-Fluoro-2-(3-methoxypropoxy)aniline (FMPA) without cleaving the C-F bond.

  • Preparation: Dissolve FMPN (10.0 g, 43.6 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g, 5% w/w) under a blanket of nitrogen.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the polar transition states of the nitro reduction. A low catalyst loading and ambient temperature are strictly maintained to prevent hydrodefluorination, a common side reaction for fluorinated aromatics.

  • Reaction: Purge the vessel with H2 gas three times. Stir vigorously under an H2 balloon (1 atm) at 25 °C for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 230 [M+H]⁺) is entirely replaced by a new peak at m/z 200 [M+H]⁺. The absence of an m/z 182 peak confirms that no defluorination has occurred.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford FMPA as a pale yellow oil (8.5 g, 98% yield).

Protocol 2: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation between FMPA and a 4-chloropyrimidine core.

  • Preparation: In an oven-dried Schlenk flask, combine FMPA (5.0 g, 25.1 mmol), 4-chloropyrimidine derivative (26.3 mmol, 1.05 eq), and Cs2CO3 (16.3 g, 50.2 mmol).

    • Causality: Cs2CO3 is selected as a mild, bulky base. Stronger bases (like NaOtBu) risk catalyzing the cleavage of the ether linkage in the 3-methoxypropoxy chain.

  • Catalyst Complex: Add Pd2(dba)3 (0.46 g, 2 mol%) and BrettPhos (0.54 g, 4 mol%).

    • Causality: BrettPhos is a highly electron-rich, bulky biaryl phosphine ligand explicitly designed to facilitate the reductive elimination of sterically hindered ortho-alkoxy anilines, overcoming the steric drag of the 3-methoxypropoxy chain.

  • Reaction: Add anhydrous 1,4-dioxane (50 mL). Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C for 12 hours under N2.

  • Self-Validation: The reaction mixture will transition from a dark reddish-purple (characteristic of the Pd(0)-dba complex) to a pale, turbid yellow as the active Pd-BrettPhos complex turns over. HPLC analysis should indicate >95% conversion.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography to yield the coupled kinase core.

Part 4: Conclusion

When benchmarking 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene (FMPN) against simpler methoxy analogs, the data overwhelmingly supports its use in modern drug discovery. While it requires specialized ligands (e.g., BrettPhos) to overcome minor steric hindrance during cross-coupling, the resulting APIs benefit from a self-validating trifecta of pharmacological advantages: complete protection from para-hydroxylation, drastically improved aqueous solubility, and optimized lipophilicity.

References

  • Title: Aliskiren: An orally active renin inhibitor Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents Source: PubMed Central (PMC) URL: [Link]

  • Title: US8927540B2 - Pyridazinone derivatives (Met Kinase Inhibitors)

Safety Operating Guide

Proper Disposal Procedures: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

[1][2]

Executive Summary: Operational Safety Card

Compound Class: Halogenated Nitroaromatic Ether Primary Hazards: Acute Toxicity, Skin/Eye Irritation, Aquatic Toxicity, Combustible. Waste Stream: Halogenated Organic Waste (High BTU Incineration). Critical Prohibition: Do NOT mix with strong reducing agents (e.g., LiAlH₄), strong bases, or oxidizers in the waste container.[1]

Chemical Profile & Hazard Analysis

Scientific Rationale: As a specialized intermediate, specific Safety Data Sheet (SDS) availability may be limited. This protocol utilizes Read-Across Toxicology based on the functional groups: the nitrobenzene core (toxicity/potential mutagenicity), the fluorine substituent (metabolic stability/environmental persistence), and the methoxypropoxy chain (lipophilicity/solubility).

Functional Group Hazard Matrix
Functional GroupAssociated HazardOperational Implication
Nitro (-NO₂) Acute toxicity, potential shock sensitivity (low in mono-nitro), methemoglobinemia risk.[2]Handle as a toxic poison. Avoid heating to dryness if peroxides are suspected in ether chain.
Fluoro (-F) Environmental persistence, formation of HF upon combustion.MUST be incinerated in a facility with scrubbers. Never acidify waste (risk of HF).
Alkoxy Ether Flammability, potential peroxide formation (low risk in this structure but possible).Store away from light/air. Test for peroxides if stored >1 year.

GHS Classification (Inferred):

  • Signal Word: WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][4][5][6]

  • H411: Toxic to aquatic life with long-lasting effects.

Waste Characterization & Regulatory Framework

Proper characterization is the foundation of compliance.[7] Under the Resource Conservation and Recovery Act (RCRA) and international standards, this compound falls into specific categories.

RCRA Waste Codes (USA)
  • Primary Code: D001 (Ignitable) - If liquid with flash point <60°C.[8]

  • Secondary Code: F-Listed or D022 (Chloroform/Organic contaminants) - Only if spent solvents are present.

  • Halogenated Designation: Because it contains Fluorine, it is strictly Halogenated Organic Waste . Mixing this with non-halogenated waste can result in costly surcharges or rejection by disposal facilities.

Segregation Logic
  • Incompatible: Strong Bases (NaOH, KOH), Reducing Agents (Hydrides), Strong Oxidizers.

  • Compatible: Other halogenated solvents (DCM, Chloroform), non-reactive organic solids.

Step-by-Step Disposal Protocol

Workflow 1: Bench-Scale Disposal (Reaction Mixtures)

Scenario: You have a reaction mixture or mother liquor containing the compound.

  • Quenching (If Reactive): Ensure no active reagents (e.g., unreacted coupling agents) remain. Quench carefully with appropriate solvent/buffer.

  • pH Check: Adjust pH to neutral (pH 6-8). Reason: Acidic fluorinated waste can release HF; Basic nitro waste can form unstable salts.

  • Collection: Transfer to a High-Density Polyethylene (HDPE) or Glass container labeled "Hazardous Waste - Halogenated Organic."

  • Labeling: List the full chemical name: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene. Do not use abbreviations.

Workflow 2: Pure Substance Disposal (Expired/Excess Stock)

Scenario: Disposing of a solid or neat liquid from a reagent bottle.

  • Solubilization (Optional but Recommended): Dissolve solid waste in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) to facilitate safe transfer and incineration.

  • Direct Transfer: If keeping as solid, place the original container inside a secondary hazardous waste pail (Satellite Accumulation Area).

  • Decontamination: Triple rinse the empty original container with acetone. Collect rinsate into the Halogenated Organic waste stream. Deface the original label and dispose of the container as regular trash (glass) or recycle (plastic) only after confirming it is "RCRA Empty."

Decision Tree: Disposal Routing

This logic flow ensures the material ends up in the correct waste stream, minimizing safety risks and compliance violations.

Disposal_Decision_TreeStartWaste Material: 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzeneStatePhysical State?Start->StateSolidSolid / Pure SubstanceState->SolidLiquidLiquid / SolutionState->LiquidRoute_ARoute A: Solid Hazardous Waste(Pack in Drum/Pail)Solid->Route_ANeat SolidHalogenatedIs it mixed with Non-Halogenated Solvents?Liquid->HalogenatedRoute_BRoute B: Halogenated Organic Waste Stream(High BTU Incineration)Halogenated->Route_BNo / PureRoute_CRoute C: Segregated Halogenated Waste(Do NOT mix with Acetone/Methanol)Halogenated->Route_CYes (>10% Non-Hal)Route_C->Route_BLabel as Mixed Halogenated

Figure 1: Decision logic for routing fluorinated nitrobenzene waste. Note that presence of fluorine defaults the stream to "Halogenated" regardless of solvent mixture.

Emergency Spill Response

Immediate Action: Isolate the area. Do not attempt cleanup without PPE (Nitrile gloves, Lab coat, Safety goggles).

Spill_ResponseSpillSpill DetectedAssessAssess Volume & State(Solid vs Liquid)Spill->AssessSmall_LiqSmall Liquid (<100mL)Assess->Small_LiqLarge_LiqLarge Liquid (>100mL)Assess->Large_LiqSolid_SpillSolid PowderAssess->Solid_SpillAbsorbAbsorb with Vermiculite/PadsSmall_Liq->AbsorbEvacuateEvacuate & Call EHSLarge_Liq->EvacuateWet_WipeCover with Wet Paper Towel(Prevent Dust)Solid_Spill->Wet_WipeBagDouble Bag in Heavy Duty PlasticAbsorb->BagWet_Wipe->BagLabelLabel: Hazardous Waste (Toxic)Bag->Label

Figure 2: Operational workflow for spill containment and cleanup.

Spill Cleanup Kit Requirements
  • Absorbent: Vermiculite, sand, or commercial organic spill pads.

  • Neutralizer: Not typically required for this neutral organic, but soapy water is effective for surface decontamination.

  • PPE: Double nitrile gloves are recommended due to the nitro group's potential for skin absorption.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Akron. (2025). Halogenated vs Non-Halogenated Waste Classification Guide. Retrieved from [Link][9]

Personal protective equipment for handling 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

[label="3. Handling Protocol\nControlled Environment", fillcolor="#

Fig 1: Mechanism of nitroaromatic-induced methemoglobinemia following dermal exposure.

Quantitative Data & PPE Selection Matrix

To design a robust defense, we must align our PPE choices with the physicochemical realities of the compound.

Table 1: Physicochemical & Hazard Profile
ParameterValue / SpecificationOperational Implication
CAS Number 1233958-94-5Unique identifier for waste profiling.
Molecular Weight 229.21 g/mol Small enough to facilitate rapid dermal penetration.
GHS Hazards H302, H315, H319, H335Requires strict barrier protection for skin, eyes, and lungs.
Primary Systemic Risk Methemoglobinemia[1]Demands chemical-specific glove materials, not just splash guards.
Table 2: Definitive PPE Matrix
Protection ZoneEquipment SpecificationCausality & Scientific Justification
Dermal (Hands) Double Gloving: Inner: 4-mil NitrileOuter: 14-mil Butyl Rubber or VitonNitrile provides dexterity but poor resistance to aromatics. Butyl rubber provides an impermeable barrier against lipophilic nitroaromatics, preventing systemic absorption[1].
Ocular (Eyes) Chemical Splash Goggles (ANSI Z87.1) + Face ShieldPrevents mucosal absorption (H319). A face shield is mandatory if handling the compound in volatile organic solvents.
Respiratory Class II Type B2 Fume HoodPrevents inhalation of particulates or vapors (H335). If ventilation fails, a Full-Face Respirator with Organic Vapor (OV) cartridges is required.
Body Tyvek® or Polyethylene-coated apron over a standard lab coatStandard cotton lab coats absorb liquids and hold the chemical against the skin, increasing exposure time. Coated aprons repel lipophilic spills.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step incorporates a physical or visual check to confirm safety before proceeding.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Turn on the fume hood and visually verify the magnehelic gauge reads a face velocity of 80–100 feet per minute (fpm). Do not rely solely on digital alarms.

  • Glove Integrity Check: Inflate the outer butyl rubber gloves manually to check for pinhole leaks.

Phase 2: Execution (Weighing & Transfer)

  • Donning: Put on the inner nitrile gloves, followed by the lab coat, coated apron, goggles, and finally the outer butyl gloves. Pull the outer gloves over the cuffs of the lab coat.

  • Static Control: Fluorinated powders can hold static charges. Use an anti-static zeroing gun on the weigh boat before dispensing to prevent aerosolization.

  • Transfer: Handle the chemical exclusively within the 6-inch safe zone inside the fume hood sash.

Phase 3: Doffing & Decontamination

  • Surface Wipe-Down: Wipe spatulas and balances with a 70% Isopropanol (IPA) solution. Why? Water is ineffective against lipophilic compounds; IPA solubilizes the ether/aromatic structure for complete removal.

  • Aseptic Doffing: Remove the outer butyl gloves inside the fume hood by peeling them inside out.

  • Final Exit: Remove goggles and inner nitrile gloves. Wash hands immediately with soap and cold water (warm water opens pores and accelerates absorption).

Workflow Step1 1. Preparation Validate Hood Airflow Step2 2. PPE Donning Butyl over Nitrile Gloves Step1->Step2 Step3 3. Execution Weighing & Transfer Step2->Step3 Step4 4. Decontamination Solvent Wipe Down Step3->Step4 Step5 5. PPE Doffing Aseptic Removal Step4->Step5 Step6 6. Waste Disposal Hazardous Segregation Step5->Step6

Fig 2: Self-validating operational workflow for handling hazardous nitroaromatics.

Emergency Response & Waste Disposal Plan

Spill & Exposure Response:

  • Dermal Exposure: If skin contact occurs, immediately remove contaminated clothing. Wash the area with copious amounts of water and mild soap for 15 minutes. Do not use solvents (like ethanol) on the skin, as this will accelerate systemic absorption.

  • Medical Monitoring: The exposed individual must be monitored for signs of methemoglobinemia, including dizziness, dyspnea, and diffuse cyanosis[2].

  • Antidote: If clinical methemoglobinemia is confirmed via co-oximetry, the standard first-line medical treatment is the intravenous administration of Methylene Blue , which acts as an electron donor to reduce ferric iron back to its oxygen-carrying ferrous state[1][2].

Waste Disposal Plan:

  • Solid Waste: Contaminated weigh boats, spatulas, and outer gloves must be placed in a puncture-proof, sealable hazardous waste container labeled: "Hazardous Solid Waste: Toxic Organics (Fluorinated Nitroaromatics)."

  • Liquid Waste: If dissolved in solvents, segregate into a dedicated "Halogenated Organic Waste" carboy due to the presence of the fluorine atom. Never mix with nitric acid or heavy metal waste streams to prevent exothermic redox reactions.

  • Incineration: Ensure your environmental health and safety (EHS) department routes this specific waste stream for high-temperature incineration.

References

  • Chemikart. "4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene Hazard Specifications." Chemikart Database. Available at: [Link]

  • Zhao et al. "Case report: Methemoglobinemia caused by nitrobenzene poisoning." Frontiers in Medicine, 2023. DOI: 10.3389/fmed.2023.1096644. Available at:[Link]

  • Yu et al. "Two cases of methaemoglobinaemia and haemolysis due to poisoning after skin absorption of 4-chloro-1-nitrobenzene." Clinical Toxicology, 2022. DOI: 10.1080/15563650.2022.2062375. Available at:[Link]

Sources

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Reactant of Route 1
Reactant of Route 1
4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

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